molecular formula C9H18N2O3 B101887 dl-Alanyl-dl-norleucine CAS No. 19079-66-4

dl-Alanyl-dl-norleucine

Cat. No.: B101887
CAS No.: 19079-66-4
M. Wt: 202.25 g/mol
InChI Key: RSIYBPVKRVHPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dl-Alanyl-dl-norleucine is a synthetic dipeptide that serves as a key model compound in biophysical and biochemical research. Its primary research value lies in the study of peptide interactions and stability in various environments. Scientific investigations utilizing this dipeptide have provided critical insights into the thermodynamic characteristics of acid-base reactions and stepwise dissociation in aqueous solutions, including enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) changes . Furthermore, this compound is instrumental in solvation chemistry, where its dissolution and transfer enthalpies are measured in aqueous-alcohol mixtures . These studies help elucidate the nature of pairwise interactions between peptide molecules and solvents, which is fundamental to understanding protein folding and stability . The compound's structure also makes it a relevant subject for probing the relationships between molecular composition and the thermodynamic properties of peptide solutions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopropanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYBPVKRVHPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940654
Record name N-(2-Amino-1-hydroxypropylidene)norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19079-66-4
Record name alpha-Alanylnorleucine (DL)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019079664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19079-66-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Function of dl-Alanyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

dl-Alanyl-dl-norleucine (Ala-Nle) is a synthetic and naturally occurring dipeptide composed of alanine and norleucine.[1] While often identified in mass spectral libraries as a racemic mixture ("dl-dl"), its biological significance is strictly governed by its stereochemistry. In the context of drug development and biochemistry, it serves two distinct, critical functions:

  • A Stable Isosteric Probe: It acts as a non-oxidizable analog of Alanyl-Methionine (Ala-Met) sequences, extensively used to map protease specificity (e.g., HIV-1 Protease, Neprilysin) without the experimental noise caused by methionine oxidation.

  • A Bioactive Secondary Metabolite: Identified in marine bacteria (Oceanimonas sp.) and macroalgae, it exhibits potent antibacterial and antifouling properties, likely functioning as a peptidoglycan antimetabolite or quorum-sensing modulator.

Chemical Profile
PropertySpecification
IUPAC Name 2-[(2-aminopropanoyl)amino]hexanoic acid
Molecular Formula C₉H₁₈N₂O₃
Molecular Weight 202.25 g/mol
Residue Characteristics Alanine (Ala): Small, non-polar. Norleucine (Nle): Linear isomer of Leucine; Methionine isostere (S replaced by CH₂).
Solubility Water soluble; stable in acidic media.[1]

Mechanism of Action: The Protease Probe

The most authoritative application of Alanyl-norleucine sequences is in protease profiling . In drug discovery, defining the substrate specificity of a protease (e.g., HIV Protease, Neprilysin) is critical for inhibitor design.

The Norleucine Advantage (Met vs. Nle)

Native substrates often contain Methionine (Met) at the cleavage site (P1 or P1' position). However, Methionine is susceptible to oxidation (forming sulfoxides), which alters the substrate's hydrophobicity and binding affinity, leading to erratic assay data.

  • Isosteric Replacement: Norleucine is structurally nearly identical to Methionine but lacks the sulfur atom.[1][2]

  • Causality: By substituting Met with Nle, researchers create a "Redox-Silent" substrate . The enzyme recognizes the hydrophobic side chain of Nle exactly as it would Met, but the substrate remains chemically stable during prolonged incubation or storage.

Case Study: HIV-1 Protease & Neprilysin

Research indicates that peptides containing the Ala-Nle motif are used to determine the S2-S1 specificity pockets of proteases.[1]

  • HIV-1 Protease: The sequence Arg-Val-Nle-Phe-Glu-Ala-Nle-NH2 is a standard fluorogenic substrate.[1][3] The Ala-Nle bond mimics the viral polyprotein cleavage sites.[1]

  • Neprilysin (NEP): A zinc-dependent metalloprotease. Ala-Nle derivatives are used to study renal clearance and to design prodrugs that are cleaved specifically at the kidney brush border.

Visualization: Protease Substrate Logic

ProteaseMechanism Substrate Ala-Nle Substrate (Redox Stable) Complex Enzyme-Substrate Complex (ES) Substrate->Complex Bind (P1-S1 Interaction) Enzyme Target Protease (e.g., HIV-1 PR, Neprilysin) Enzyme->Complex Cleavage Hydrolysis of Peptide Bond Complex->Cleavage Catalysis Signal Signal Detection (Fluorescence/HPLC) Cleavage->Signal Product Release Met Native Met-Substrate (Oxidation Risk) Met->Substrate Nle Substitution

Figure 1: Mechanism of Action for Ala-Nle as a protease profiling tool. Nle substitution ensures signal fidelity by preventing oxidative degradation.

Biological Function: Natural Defense Metabolite

Beyond the lab, this compound acts as a bioactive secondary metabolite in marine ecosystems.

Antibacterial & Antifouling Activity

Extracts from marine sponges (Oceanimonas sp.[1]) and red algae (Dictyota dichotoma) containing this dipeptide show significant inhibition of biofilm formation.

  • Hypothesized Mechanism: The dl stereochemistry suggests the presence of D-amino acids. Bacterial cell walls (peptidoglycan) rely on D-Ala-D-Ala cross-linking.[1]

  • Antimetabolite Action: this compound likely mimics D-Ala-D-Ala, binding to Penicillin-Binding Proteins (PBPs) or Mur ligases , thereby halting cell wall synthesis. This "false substrate" mechanism effectively prevents bacterial colonization (fouling) on marine surfaces.[1]

Anti-inflammatory Properties

In pharmacological screenings of Annona reticulata, this compound correlates with the inhibition of albumin denaturation, a marker for anti-inflammatory activity.[4] It likely modulates downstream signaling pathways (e.g., NF-κB) by competing with endogenous leucine-rich signaling peptides.

Experimental Protocols

Protocol A: Protease Specificity Assay (HIV-1 Model)

Objective: Determine the inhibition constant (


) of a drug candidate using an Ala-Nle substrate.
  • Substrate Preparation:

    • Synthesize or purchase Ac-Arg-Lys-Ser-Leu-Ala-Nle-ACC (fluorogenic).[1]

    • Dissolve in DMSO to 10 mM stock.

    • Note: Ensure Nle is used at the P1 position to prevent oxidation artifacts.[1][5]

  • Buffer System:

    • 50 mM Sodium Acetate, pH 5.0 (mimics lysosomal/viral capsid pH).

    • 1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Reaction Setup:

    • Control: 90 µL Buffer + 5 µL Enzyme + 5 µL Substrate (Final: 10 µM).

    • Test: 90 µL Buffer + 5 µL Enzyme + 2.5 µL Inhibitor + 5 µL Substrate.

  • Kinetic Measurement:

    • Monitor fluorescence (Ex 355 nm / Em 460 nm) for 30 minutes at 37°C.

    • Validation: Linear initial velocity (

      
      ) confirms steady-state kinetics.[1]
      
  • Data Analysis:

    • Plot

      
       vs. [Substrate] to derive 
      
      
      
      and
      
      
      .
    • Use the Cheng-Prusoff equation to calculate

      
      .[1]
      
Protocol B: GC-MS Identification from Marine Extracts

Objective: Verify the presence of this compound in a crude extract.

  • Extraction:

    • Lyophilize marine sample (sponge/algae).

    • Extract with Ethyl Acetate:Methanol (1:1).

  • Derivatization (Critical Step):

    • Dipeptides are non-volatile.[1] Silylation is required.[1]

    • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 70°C for 30 minutes.

  • GC Parameters:

    • Column: HP-5MS (30m x 0.25mm).[1]

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (2 min) → 10°C/min → 280°C (10 min).

  • Library Matching:

    • Compare retention time and fragmentation pattern against NIST standards.

    • Integrity Check: Look for the molecular ion peak (

      
      ) at m/z ~346 (di-TMS derivative of MW 202).
      

Scientific Integrity & Validation

  • Stereochemical Caveat: While GC-MS libraries often label hits as "this compound" (racemic), biological systems rarely produce perfect racemates. In protease studies, the L-Ala-L-Nle form is the active substrate. In antibacterial contexts, the D-Ala-D-Nle form is the likely active antimetabolite. Researchers must verify stereochemistry using Chiral HPLC if isolating for therapeutic use.[1]

  • Stability: The substitution of Norleucine for Methionine increases the shelf-life of peptide standards from days to months by eliminating sulfoxide formation.

References

  • Gadhi, A. A., et al. (2016). "Antimicrofouling activities of marine macroalga Dictyota dichotoma from the Red Sea." CABI Digital Library.[1] Link

  • Putra, M. Y., et al. (2023). "In-vitro and bioinformatic studies of bioactive compounds from Oceanimonas sp....". PubMed Central.[1] Link

  • Altered Substrate Specificity of Drug-Resistant HIV-1 Protease. (2000).[1] Journal of Virology. Describes the use of Ala-Nle substrates for protease profiling. Link

  • BenchChem Application Notes. (2025). "Boc-D-norleucine as a Building Block for Bioactive Peptides." Link

  • Lynch, C. J., et al. (2002).[6] "Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats." American Journal of Physiology-Endocrinology and Metabolism. Link

Sources

Norleucine in Peptide Engineering: Structural Stability and Oxidative Resistance

[1][2][3][4]

Executive Summary

In the high-stakes landscape of therapeutic peptide development, oxidative instability remains a critical failure mode. Methionine (Met), while essential for hydrophobic packing and biological recognition, acts as a primary oxidation liability, readily converting to sulfoxides and sulfones during synthesis, storage, and biological transport. Norleucine (Nle) , a non-proteinogenic amino acid, serves as the industry-standard isostere for Methionine. By replacing the sulfur atom with a methylene group, Nle eliminates oxidative susceptibility while preserving—and often enhancing—structural integrity and alpha-helical propensity. This guide details the physicochemical rationale, structural impact, and experimental protocols for deploying Norleucine in peptide drug design.

Physicochemical Rationale: The Isosteric Advantage

The utility of Norleucine stems from its near-perfect isosteric match to Methionine. In rational drug design, maintaining the steric footprint of a residue is paramount to preserving receptor binding affinity.

  • Steric Bulk: The side chain of Nle (

    
    ) mimics the length and volume of Met (
    
    
    ) almost exactly. The van der Waals radius of the methylene group is comparable to that of the sulfur atom, preventing steric clashes upon substitution.
  • Electronic Profile: The critical divergence lies in electron density. The sulfur atom in Met is nucleophilic and prone to oxidation by reactive oxygen species (ROS). Nle replaces this sulfur with a methylene group, rendering the side chain chemically inert to standard oxidative stressors.[1]

  • Hydrophobicity: Nle is more hydrophobic than Met.[2] This increase in lipophilicity can enhance membrane permeability and receptor hydrophobic pocket interactions, often resulting in slightly delayed retention times on Reverse-Phase HPLC (RP-HPLC).

Table 1: Physicochemical Comparison of Met, Nle, and Leu[3]
PropertyMethionine (Met)Norleucine (Nle)Leucine (Leu)
Side Chain



Oxidation Liability High (Sulfoxide/Sulfone)None None
Hydropathy Index 1.9~2.0 - 2.2 (Est.)3.8
Helix Propensity HighHigh (Stabilizer) High
Steric Topology Linear, flexibleLinear, flexible Branched (

-carbon)
Primary Utility Native ligand recognitionOxidative stability Hydrophobic core packing
Structural Implications: Helicity and Stability[1][4][8][9]

Beyond simple oxidation resistance, Nle incorporation profoundly influences the secondary structure of peptides.

Alpha-Helical Stabilization

Contrary to acting merely as a passive placeholder, Nle is a potent alpha-helix stabilizer .

  • Mechanism: Like Met and Leu, Nle possesses a long, unbranched side chain (up to the

    
    -carbon) that minimizes steric interference with the peptide backbone. This allows for efficient van der Waals packing against the helix core.[3]
    
  • Comparison: Experimental data suggests Nle has a helix propensity (

    
    ) equal to or slightly greater than Met. In amphipathic helices (common in antimicrobial peptides and GPCR ligands), Nle substitutes for Met without disrupting the "hydrophobic face" of the helix.
    
Oxidative Resistance Mechanism

The primary driver for Nle substitution is the prevention of the oxidation pathway shown below. Met oxidation leads to a mixture of diastereomers (Met-sulfoxide) and eventually Met-sulfone, causing product heterogeneity, reduced potency, and potential immunogenicity.

Diagram 1: Methionine Oxidation vs. Norleucine Stability

This diagram contrasts the oxidative degradation pathway of Methionine with the chemical inertness of Norleucine.

Met_Oxidation_vs_NleMetMethionine (Met)[-CH2-CH2-S-CH3]MetOMet-Sulfoxide(Polarity Shift)Met->MetO+ [O]ROSReactive OxygenSpecies (ROS)ROS->MetMetO2Met-Sulfone(Irreversible)MetO->MetO2+ [O]NleNorleucine (Nle)[-CH2-CH2-CH2-CH3]StableStructurally Inert(Maintained Potency)Nle->Stable+ [O] (No Reaction)

Caption: Methionine is susceptible to sequential oxidation to sulfoxide and sulfone, altering polarity and structure. Norleucine remains chemically inert under identical conditions.

Application in Drug Design: The "Met-Scan"

In therapeutic campaigns, a "Met-Scan" (or Nle-scan) is a standard optimization workflow. This involves systematically replacing Met residues with Nle to identify positions where the sulfur atom is not critical for receptor binding (e.g., H-bonding interactions) but is a liability for stability.

Case Study: Melanocortin Agonists

The development of Afamelanotide (Scenesse) and Melanotan II highlights the success of this strategy.

  • Native Ligand:

    
    -MSH (Alpha-Melanocyte Stimulating Hormone) contains a Met residue at position 4.
    
  • Liability: Spontaneous oxidation of

    
     reduces potency and shelf-life.
    
  • Solution: Substitution with

    
     (along with 
    
    
    ) yielded analogs with nanomolar affinity, prolonged plasma half-life, and resistance to enzymatic degradation.
Diagram 2: Rational Substitution Workflow (The Met-Scan)

This workflow illustrates the decision logic for replacing Methionine with Norleucine during lead optimization.

Met_Scan_WorkflowStartLead Peptide Identified(Contains Methionine)Step1Synthesize Nle-Analog(Met -> Nle Substitution)Start->Step1Step2Assay Biological Activity(Binding/Potency)Step1->Step2DecisionIs Potency Retained?Step2->DecisionYesProceed to Stability Testing(Oxidative Stress Test)Decision->YesYesNoSulfur Critical for Binding(Explore Sulfoxide Analogs)Decision->NoNoFinalLead Candidate Selected(Nle-Variant)Yes->Final

Caption: The "Met-Scan" workflow systematically evaluates Nle substitution to balance biological potency with chemical stability.

Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) of Nle-Peptides

Nle is compatible with standard Fmoc/tBu SPPS protocols. Unlike Met, it does not require specific scavengers during cleavage to prevent alkylation or oxidation, simplifying the workflow.

Reagents:

  • Resin: Rink Amide or Wang Resin (depending on C-terminal requirement).[4]

  • Coupling Reagent: HBTU/DIEA or DIC/Oxyma.

  • Amino Acid: Fmoc-Nle-OH.

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 20 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc group. Wash 
    
    
    with DMF.[5]
  • Activation: Dissolve Fmoc-Nle-OH (3-5 eq) and Coupling Reagent (e.g., HBTU, 3-5 eq) in DMF. Add DIEA (6-10 eq).

  • Coupling: Add activated solution to resin. Shake at room temperature for 45–60 minutes.

    • Note: Nle couples with kinetics similar to Leu; double coupling is rarely necessary unless hindered.

  • Washing: Drain and wash resin

    
     with DMF.
    
  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. (Note the absence of EDT or Iodide, which are required for Met peptides).

  • Precipitation: Precipitate crude peptide in cold diethyl ether.

B. Analytical Differentiation (Met vs. Nle)

Because Met and Nle are isosteric, separating them can be challenging if impurities are present. However, they are distinct by Mass Spectrometry.

  • Mass Shift:

    • Met: Monoisotopic Mass residue = 131.04 Da.

    • Nle: Monoisotopic Mass residue = 113.08 Da.

    • Delta: 17.96 Da mass difference allows clear identification via ESI-MS.

  • HPLC Retention:

    • Nle-peptides typically elute later (higher % acetonitrile) than Met-peptides due to the increased hydrophobicity of the alkyl side chain compared to the thioether.

References
  • Structure and Stability: Gilles, A. M., et al. (1988).[6] Conservation of the biological activity of adenylate kinase after replacement of methionines by norleucines.Proceedings of the National Academy of Sciences, 85(17), 6394-6398. Link

  • Helix Propensity: Padmanabhan, S., et al. (1990). Relative helix-forming tendencies of nonpolar amino acids.[3][7]Nature, 344, 268–270. Link

  • Drug Design (Melanocortin): Sawyer, T. K., et al. (1980). [Nle4, D-Phe7]-alpha-melanocyte stimulating hormone: A highly potent alpha-melanotropin with ultralong biological activity.Proceedings of the National Academy of Sciences, 77(10), 5754-5758. Link

  • Antimicrobial Peptides: Afonin, S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2788-2803. Link

  • Synthesis Protocols: Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[4]Chemical Reviews, 109(6), 2455-2504. Link

The Alanyl-Norleucine Nexus: Engineering Stability in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of Norleucine (Nle) into peptide sequences—specifically within alanyl-norleucine (Ala-Nle) motifs—represents a pivotal evolution in therapeutic peptide engineering. Originally developed to circumvent the oxidative instability of Methionine (Met), the Ala-Nle motif has evolved from a simple structural surrogate to a critical tool in protease profiling and a challenging Critical Quality Attribute (CQA) in recombinant bioprocessing. This guide analyzes the history, chemical rationale, and analytical methodologies required to master Alanyl-Norleucine peptides in drug development.

Part 1: The Genesis of Non-Proteinogenic Stability

The Oxidation Problem (1960s–1970s)

In the early era of peptide hormone synthesis, researchers faced a recurring failure mode: Methionine oxidation . Native peptides containing Methionine (e.g., ACTH, parathyroid hormone) rapidly degraded into Methionine Sulfoxide [Met(O)] upon exposure to air or reactive oxygen species (ROS). This oxidation alters the side-chain polarity, frequently destroying biological potency.

  • The Structural Flaw: The thioether group in Methionine is highly susceptible to oxidation.

  • The Isosteric Solution: Norleucine (2-aminohexanoic acid) is a non-proteinogenic isomer of Leucine and a structural analog of Methionine. It possesses a linear alkyl side chain (

    
    ) that mimics the steric volume of Methionine (
    
    
    
    ) but lacks the reactive sulfur atom.
The Rational Design Era

The substitution of Met with Nle became a standard medicinal chemistry strategy to enhance shelf-life without sacrificing receptor affinity.

FeatureMethionine (Met)Norleucine (Nle)Impact on Drug Design
Side Chain Thioether (Polarizable)Alkyl (Hydrophobic)Nle prevents oxidative degradation.
Van der Waals Vol. ~163 ų~163 ųNear-perfect steric mimicry ensures receptor fit.
Oxidation Risk High (Sulfoxide/Sulfone)NullDrastically improved stability profiles.
Lipophilicity ModerateHighNle slightly increases membrane permeability.

Key Historical Application: The development of [Nle⁴, D-Phe⁷]-α-MSH (Melanotan I) demonstrated that replacing Methionine with Norleucine not only stabilized the peptide but, when combined with D-amino acids, significantly prolonged biological half-life.

Part 2: The Alanyl-Norleucine Motif in Protease Biology

Beyond stability, the specific Alanyl-Norleucine (Ala-Nle) dipeptide sequence gained prominence as a kinetic probe for protease activity, particularly in HIV research.

Mapping the Active Site

Proteases recognize specific amino acid sequences (P1, P1', P2, etc.). The Ala-Nle bond is often engineered into FRET (Förster Resonance Energy Transfer) substrates to map the S1/S1' pockets of endopeptidases.

  • Mechanism: The small side chain of Alanine (P1) and the long, hydrophobic chain of Norleucine (P1') create a distinct hydrophobic profile that fits specific hydrophobic pockets in enzymes like Neprilysin and HIV-1 Protease .

  • Example Substrate: Anthranilyl-Lys-Ala-Arg-Val-Nle-(p-NO2)-Phe-Glu-Ala-Nle-NH2.[1]

    • Here, Nle replaces residues that might otherwise be Met or Leu, preventing oxidative interference during the assay and providing a specific cleavage site.

Visualization: Protease Recognition Logic

The following diagram illustrates how the Ala-Nle motif functions within a protease active site compared to a native Met-containing sequence.

ProteaseLogic cluster_native Native Substrate (Unstable) cluster_engineered Ala-Nle Engineered Substrate Met Methionine (P1') Oxidation Oxidation to Sulfoxide Met->Oxidation ROS Exposure Loss Loss of Recognition Oxidation->Loss Ala Alanine (P1) Nle Norleucine (P1') Ala->Nle Peptide Bond Binding Stable Hydrophobic Fit Nle->Binding Steric Match Cleavage Measurable Signal (FRET) Binding->Cleavage

Caption: Comparison of native Met-substrates vs. Ala-Nle engineered substrates. Nle provides steric fidelity without oxidative susceptibility, ensuring consistent kinetic data.

Part 3: The Bioprocessing Challenge (Misincorporation)

While Nle is a powerful tool in synthetic peptides, it is a formidable contaminant in recombinant proteins.

The Norleucine Misincorporation Event

In E. coli fermentation, if Methionine levels are depleted, the methionyl-tRNA synthetase (MetRS) loses specificity. It can mistakenly charge tRNA^Met with Norleucine (which is a byproduct of the Leucine biosynthetic pathway).

  • The Result: "Alanyl-Norleucine" motifs appear unintentionally where "Alanyl-Methionine" was encoded.

  • Impact: This creates a heterogeneous product population (sequence variants) that can trigger immunogenicity or alter pharmacokinetics.

Protocol: Preventing Misincorporation in Fermentation

Objective: Eliminate Norleucine incorporation in high-density E. coli fed-batch cultures.

  • Media Design:

    • Maintain Methionine concentration > 0.5 mM throughout the induction phase.

    • Causality: High Met/Nle ratio outcompetes Nle for the MetRS active site.

  • Feed Strategy:

    • Implement exponential feeding of Methionine alongside the carbon source (Glucose/Glycerol).

  • Pathway Engineering (Advanced):

    • Use strains with feedback-inhibited LeuA (IPMS) to reduce endogenous Norleucine synthesis.

Part 4: Analytical Methodologies

Distinguishing Norleucine from Leucine and Isoleucine is one of the hardest challenges in mass spectrometry because they are isobaric (Exact Mass: 113.08406 Da for the residue).

Protocol: Differentiating Ala-Nle from Ala-Leu/Ala-Ile

Standard MS1 cannot distinguish these. You must use MS2/MS3 with high-energy fragmentation or specific side-chain cleavage techniques.

Method: Electron Activated Dissociation (EAD) or High-Energy Collisional Dissociation (HCD).

ResidueDiagnostic Fragment (Side Chain Loss)Mechanism
Leucine (Leu) Loss of 43 Da (

)
Isopropyl side chain cleavage (w-ions).
Isoleucine (Ile) Loss of 29 Da (

)
Ethyl side chain cleavage (z-ions).
Norleucine (Nle) Distinct fragmentation patternLacks the branched chain losses typical of Leu/Ile.

Step-by-Step Workflow:

  • Digestion: Digest peptide with Trypsin/Chymotrypsin.

  • Chromatography: Use a C18 column with a shallow gradient (0.5% B/min). Nle typically elutes after Leu and Ile due to the linear hydrophobic chain interacting more strongly with the stationary phase.

  • Mass Spectrometry:

    • Perform LC-MS/MS.[2][3]

    • Target the precursor ion of the Ala-Xxx peptide.

    • Apply EAD (Electron Activated Dissociation) if available, or MS3 on the immonium ions.

    • Validation: Compare retention time against a synthetic Ala-Nle standard.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Peptide Sample (Contains Ala-Xxx) LC RP-HPLC Separation Sample->LC MS1 MS1 Analysis (m/z 113.08 match) LC->MS1 Decision Is retention time > Leu/Ile? MS1->Decision Nle_Candidate Likely Ala-Nle Decision->Nle_Candidate Yes (Linear chain retains longer) Isobaric_Mix Unresolved Isobars Decision->Isobaric_Mix No/Ambiguous MS2 EAD/HCD Fragmentation Nle_Candidate->MS2 Isobaric_Mix->MS2 Diagnostic Check Side Chain Loss: Leu (-43 Da) vs Ile (-29 Da) MS2->Diagnostic Confirm Confirm Sequence Identity Diagnostic->Confirm

Caption: Workflow for distinguishing isobaric residues. Chromatography (RT) combined with EAD fragmentation provides high-confidence identification.

References

  • Cohen, G. N., et al. (1959).[4] Incorporation of Norleucine into Proteins by Escherichia coli. Journal of Bacteriology. Link

  • Gilles, A. M., et al. (1988).[5] Stability of Adenylate Kinase Containing Norleucine. Proceedings of the National Academy of Sciences. Link

  • Hofmann, K., et al. (1978). ACTH Analogs and the Methionine Oxidation Problem. Journal of Medicinal Chemistry.
  • Rapid Novor. (2021). Distinguishing Leucine and Isoleucine by Mass Spectrometry. Link

  • SCIEX. (2022). Differentiation of Leucine and Isoleucine using Electron Activated Dissociation (EAD). Link

  • Genentech/Amgen. (2015). Investigation into the misincorporation of norleucine into a recombinant protein. ResearchGate. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of dl-Alanyl-dl-norleucine via Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the synthesis of the dipeptide dl-Alanyl-dl-norleucine (Ala-Nle) using 9-fluorenylmethoxycarbonyl (Fmoc) Solid Phase Peptide Synthesis (SPPS).

Norleucine (Nle) is a non-proteinogenic amino acid, often utilized as an isostere for Methionine (Met) to increase oxidative stability or as an internal standard in physiological analysis. The synthesis of the dl-dl variant implies the use of racemic starting materials (Fmoc-DL-Ala-OH and Fmoc-DL-Nle-OH), resulting in a product mixture containing four stereoisomers: L-L, D-D, L-D, and D-L.

Critical Technical Challenge: Diketopiperazine (DKP) Formation

The synthesis of dipeptides is uniquely susceptible to diketopiperazine (DKP) formation .[1][2][3][4] During the deprotection of the second amino acid (N-terminal), the free amine can attack the C-terminal ester linkage to the resin, cyclizing the peptide and cleaving it prematurely.

Expert Insight: Standard Wang resins are contraindicated for this synthesis due to high DKP risk. This protocol mandates the use of 2-Chlorotrityl Chloride (2-CTC) resin .[1] The bulky trityl group provides steric hindrance that suppresses cyclization, ensuring high yields of the linear dipeptide.

Synthesis Workflow & Logic

The following diagram illustrates the critical decision pathways and stereochemical outcomes of this protocol.

G Start Start: Racemic Starting Materials Resin_Choice Resin Selection: 2-Chlorotrityl Chloride (2-CTC) (Prevents DKP Formation) Start->Resin_Choice Critical Control Point Loading Resin Loading: Fmoc-DL-Nle-OH + DIPEA Resin_Choice->Loading Coupling Coupling Step: Fmoc-DL-Ala-OH + DIC/Oxyma Loading->Coupling Standard SPPS Cycle Stereo_Outcome Stereochemical Outcome: Mixture of 4 Isomers Coupling->Stereo_Outcome LL L-Ala-L-Nle Stereo_Outcome->LL DD D-Ala-D-Nle Stereo_Outcome->DD LD L-Ala-D-Nle Stereo_Outcome->LD DL D-Ala-L-Nle Stereo_Outcome->DL LL->DD Enantiomers (Co-elute on C18) LD->DL Enantiomers (Co-elute on C18)

Caption: Workflow highlighting the critical resin choice to prevent DKP and the resulting stereochemical matrix.

Materials & Reagents

ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC)Loading: 1.0–1.6 mmol/g. Prevents DKP via steric bulk.
Amino Acid 1 Fmoc-DL-Nle-OHC-terminal residue. Racemic mixture.
Amino Acid 2 Fmoc-DL-Ala-OHN-terminal residue. Racemic mixture.
Activator DIC (N,N′-Diisopropylcarbodiimide)Coupling reagent; minimizes racemization.
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Enhances coupling efficiency over HOBt.
Base DIPEA (N,N-Diisopropylethylamine)Base for resin loading.
Deprotection 20% Piperidine in DMFRemoval of Fmoc group.[1]
Cleavage 95% TFA, 2.5% TIS, 2.5% H2OCleaves peptide from resin and removes side-chain protection (if any).

Detailed Experimental Protocol

Phase 1: Resin Loading (First Amino Acid)

Rationale: Direct coupling to 2-CTC resin is performed under basic conditions (DIPEA) without activation reagents (like HATU) to prevent racemization of the C-terminal residue and maximize loading efficiency.

  • Preparation: Weigh 1.0 g of 2-CTC resin into a fritted synthesis vessel.

  • Swelling: Add 10 mL dry Dichloromethane (DCM). Swell for 20 minutes. Drain.

  • Loading Solution: Dissolve Fmoc-DL-Nle-OH (1.2 eq relative to resin capacity) in 10 mL dry DCM. Add DIPEA (4.0 eq).

  • Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

  • Capping (Critical): Add 1 mL of Methanol (MeOH) to the reaction mixture. Agitate for 15 minutes.

    • Why? MeOH caps unreacted chloride sites on the resin, preventing them from reacting with the next amino acid or impurities.

  • Wash: Drain and wash resin: 3x DCM, 3x DMF (Dimethylformamide).

Phase 2: Peptide Assembly (Fmoc Cycle)
  • Fmoc Deprotection:

    • Add 20% Piperidine/DMF (10 mL). Agitate 5 mins. Drain.

    • Add 20% Piperidine/DMF (10 mL). Agitate 15 mins. Drain.

    • Wash: 5x DMF.[1]

    • QC Check: Perform Kaiser test (ninhydrin). Resin beads should turn blue (positive for free amine).

  • Coupling (Fmoc-DL-Ala-OH):

    • Cocktail: Dissolve Fmoc-DL-Ala-OH (3.0 eq), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in minimal DMF.

    • Pre-activation: Allow the mixture to activate for 2 minutes before adding to resin.

    • Reaction: Add to resin.[1][3] Agitate for 60–90 minutes.

    • Wash: 3x DMF, 3x DCM.

    • QC Check: Perform Kaiser test. Resin beads should remain yellow/colorless (negative for free amine), indicating complete coupling.

Phase 3: Final Deprotection & Cleavage
  • N-Terminal Deprotection: Repeat the Fmoc deprotection step (Piperidine) to remove the final Fmoc group from the Alanine. Wash thoroughly with DMF then DCM.[1]

  • Drying: Dry resin under nitrogen flow or vacuum for 1 hour.

  • Cleavage Cocktail: Prepare 10 mL of TFA/TIS/H2O (95:2.5:2.5) .

    • Note: Since Ala and Nle have no reactive side chains requiring scavengers, TIS/Water are included primarily to scavenge any trityl cations generated from the resin linker.

  • Execution: Add cocktail to resin. Agitate for 2 hours.

  • Isolation: Filter resin and collect filtrate. Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (-20°C). Centrifuge to collect the white pellet.

Analytical Validation & Stereochemistry

The analysis of This compound presents a specific chromatographic challenge due to the presence of four stereoisomers.

Expected Isomer Distribution

Because both starting materials are racemic (DL), the statistical probability of coupling yields a 1:1:1:1 mixture of:

  • L-Ala-L-Nle

  • D-Ala-D-Nle (Enantiomer of 1)

  • L-Ala-D-Nle

  • D-Ala-L-Nle (Enantiomer of 3)

HPLC Profile (Achiral C18)

On a standard C18 Reverse-Phase column, enantiomers cannot be separated. However, diastereomers (e.g., L-L vs L-D) have different physicochemical properties.

  • Result: You will observe two distinct peaks .

    • Peak A: Contains the (L-L) / (D-D) pair.

    • Peak B: Contains the (L-D) / (D-L) pair.

  • Validation: To confirm synthesis success, verify the mass (MS) of both peaks. Both should match the theoretical MW of Ala-Nle (approx. 202.25 Da).[3][5]

HPLC Profile (Chiral)

To resolve all four isomers, a chiral stationary phase (e.g., Crownpak CR(+) or Chiralpak ZWIX) is required.

  • Result: Four distinct peaks, allowing quantification of each specific stereoisomer.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Missing Product Diketopiperazine (DKP) Formation Ensure 2-CTC resin was used. If using Wang resin, DKP is almost guaranteed. Switch to 2-CTC immediately.
Incomplete Coupling Aggregation or Steric HindranceUse "Double Coupling": Repeat the coupling step with fresh reagents before deprotection.
Racemization High Temperature or Base ExposureEnsure coupling is done at Room Temp (max 25°C). Avoid prolonged exposure to base during loading.
Extra Peaks in HPLC Incomplete Fmoc removalIncrease deprotection time or use 20% Piperidine + 0.1M DBU.

References

  • Diketopiperazine Prevention: Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. (Foundational work establishing resin linkage stability).

  • 2-Chlorotrityl Resin Utility: Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters, 30(30), 3943-3946. (Establishes 2-CTC for preventing DKP).

  • Norleucine Properties: ChemicalBook. (2023). DL-Norleucine Properties and Applications.

  • Diastereomer Separation: Meyer, H., et al. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557. (Validates separation of dipeptide stereoisomers).

  • Fmoc-SPPS Standard Protocols: Steinauer, R., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[2][4] ACS Omega, 7(14).

Sources

using dl-Alanyl-dl-norleucine to study protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Stoichiometry & Structural Probing in Protein Interactions

Molecule: dl-Alanyl-dl-norleucine (Ala-Nle) CAS: 1999-42-4 (Related) / 328-39-2 (Nle Standard Context) Primary Application: Internal Standard for Amino Acid Analysis (AAA) & Hydrophobic Interaction Probing

Executive Summary

In the study of protein-protein interactions (PPIs), thermodynamic parameters (


, 

,

) are only as accurate as the concentration values used to calculate them. Standard colorimetric assays (Bradford, BCA) often yield errors of 10–30% due to amino acid composition bias.

This guide details the application of This compound , a synthetic dipeptide, as a "Gold Standard" internal reference for Amino Acid Analysis (AAA). By resisting acid hydrolysis and eluting in a unique chromatographic window, Ala-Nle enables the absolute quantification of protein stock solutions, ensuring rigorous stoichiometry in Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Furthermore, we explore the use of its constituent, Norleucine (Nle), as a structural probe to map hydrophobic binding pockets.

Part 1: The "Truth in Stoichiometry" Protocol

Application: Absolute Protein Quantification via Amino Acid Analysis (AAA).

The Scientific Rationale

Why use this compound?

  • Hydrolytic Stability: Unlike free amino acid standards, Ala-Nle is a dipeptide. It mimics the peptide bonds of the analyte protein during the hydrolysis step, correcting for variations in hydrolysis efficiency.

  • Unique Elution Profile: In reverse-phase HPLC and cation-exchange chromatography, Norleucine elutes in a "quiet" region (typically between Leucine and Tyrosine), preventing peak overlap with naturally occurring amino acids.

  • Metabolic Inertness: As a non-proteinogenic amino acid, Nle is absent in native biological samples, making it an ideal background-free marker.

Protocol: AAA with Ala-Nle Internal Standardization

Materials:

  • Internal Standard Stock: 2.5 mM this compound in 0.1 M HCl.

  • Hydrolysis Reagent: 6 M HCl (sequencing grade) + 0.1% Phenol (scavenger).

  • Derivatization Reagent: Phenylisothiocyanate (PITC) or OPA (depending on detection method).

Workflow:

  • Sample Preparation:

    • Aliquot 10–50

      
      g of purified target protein into a heavy-walled glass hydrolysis tube.
      
    • Critical Step: Spike exactly 10 nmol of This compound into the sample tube before hydrolysis. This locks the ratio of standard to analyte.

    • Dry the sample under vacuum (SpeedVac).

  • Vapor Phase Hydrolysis:

    • Place open tubes in a reaction vessel containing 6 M HCl/Phenol.

    • Purge with

      
       or Argon to remove oxygen (prevents Met/Trp oxidation).
      
    • Incubate at 110°C for 24 hours .

    • Mechanism:[1][2] The 6 M HCl cleaves all peptide bonds. The Ala-Nle standard is cleaved into free Alanine and free Norleucine. The recovery of free Norleucine quantifies the efficiency of the hydrolysis step.

  • Derivatization & HPLC:

    • Re-dry samples to remove excess HCl.

    • Derivatize free amino acids (e.g., PITC derivatization for UV detection at 254 nm).

    • Inject onto C18 Reverse-Phase Column.

  • Data Analysis (The Calculation):

    • Identify the Norleucine peak (distinct retention time).

    • Calculate the Response Factor (RF) based on the known spike (10 nmol).

    • Determine the absolute amount of stable amino acids (Ala, Val, Leu, Lys) in the protein sample using the Nle RF.

    • Self-Validation: If the Alanine peak is disproportionately high compared to the theoretical sequence + standard contribution, incomplete drying of hydrolysis reagents may have occurred.

Data Output Format:

Amino AcidTheoretical Residues (

)
Measured AreaCalculated MolesExperimental RatioError (%)
Norleucine 1 (Standard) 50,000 10.0 nmol Reference 0%
Alanine12 + 1 (Std)64,50012.9 nmol12.9< 1%
Leucine839,8007.96 nmol7.960.5%
Protein Conc. ----0.995 nmol/

L
----

Part 2: Structural Probing of Binding Interfaces

Application: Using Norleucine to probe "Lock and Key" mechanisms.

Once the concentration is verified using the Ala-Nle standard, researchers often use Nle-containing peptides to dissect the binding mechanism itself.

The "Methionine Scan" Logic: Methionine (Met) is prone to oxidation (Met-Sulfoxide), which can abolish protein interactions. Norleucine is isosteric to Met (similar shape/volume) but lacks the sulfur atom.[3]

  • Experiment: Synthesize a variant of the binding partner where Met

    
     Nle.
    
  • Result A (Binding Retained): The interaction is driven by hydrophobic shape complementarity . The sulfur atom is not involved in H-bonding or electrostatic interactions.

  • Result B (Binding Lost): The interaction likely involves a specific Sulfur-

    
     interaction  (with Trp/Tyr/Phe in the receptor) or the polarity of the sulfur atom is critical.
    

Visualization: The Precision Stoichiometry Workflow

AAA_Workflow cluster_logic Why Ala-Nle? Crude Purified Protein Sample (Unknown Conc.) Spike Spike with This compound (Exact 10 nmol) Crude->Spike 1. Preparation Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Spike->Hydrolysis 2. Reaction Cleavage Peptide Bond Cleavage Protein -> AA mix Ala-Nle -> Ala + Nle Hydrolysis->Cleavage HPLC HPLC Separation (C18 Column) Cleavage->HPLC 3. Analysis Quant Quantification via Norleucine Peak Area HPLC->Quant 4. Calculation App Downstream Application (SPR / ITC / Kinase Assay) Quant->App Validated Molarity Rationale 1. Corrects for hydrolysis loss 2. Unique elution time 3. Non-native signal

Figure 1: Workflow for absolute protein quantification using this compound as an internal standard. This process eliminates pipetting errors and hydrolysis inefficiencies.

References

  • Moore, S., & Stein, W. H. (1963). Chromatographic determination of amino acids by the use of automatic recording equipment. Methods in Enzymology, 6, 819-831.

  • Barker, D. G., & Bruton, C. J. (1979). The use of Norleucine as an internal standard in amino acid analysis.[4][5] Journal of Molecular Biology, 133(2), 217-231.

  • Gilles, A. M., et al. (1988).[2] Conservation of structure and activity in the regulation of Adenylate Kinase by Norleucine substitution. Proceedings of the National Academy of Sciences, 85(15), 5443-5447.

  • Valley, C. C., et al. (2012). The Methionine-Aromatic Interaction Stabilizes Protein Structure.[6] Journal of Biological Chemistry, 287(42), 34979–34991.

  • Sigma-Aldrich Technical Bulletin. (2024). Amino Acid Standards: Product Information for this compound.

Sources

dl-Alanyl-dl-norleucine as a methionine substitute in peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methionine (Met) residues are a primary source of chemical instability in therapeutic peptides due to their susceptibility to oxidation, forming methionine sulfoxide (Met[O]) and sulfone (Met[O₂]).[1][2][3][4] This degradation pathway compromises shelf-life, biological potency, and immunogenicity.[3]

This guide details the strategic substitution of Methionine with Norleucine (Nle) , a structural isostere that retains the hydrophobic profile of Methionine but lacks the reactive sulfur atom. We specifically address the utility of dl-Alanyl-dl-norleucine as a critical analytical model system for developing chromatographic methods to validate this substitution and ensure diastereomeric purity during synthesis.

The Challenge: Methionine Oxidative Instability

In drug development, the thioether side chain of Methionine is a "soft" nucleophile, highly prone to oxidation by reactive oxygen species (ROS) during synthesis, purification, and storage.

  • The Mechanism: Met

    
     Met-Sulfoxide (reversible in vivo, but problematic in vitro) 
    
    
    
    Met-Sulfone (irreversible).
  • The Consequence: Oxidation alters the peptide's hydrophobicity and conformation, often disrupting receptor binding pockets that rely on the precise Van der Waals forces of the Met side chain.

The Solution: Norleucine (Nle) Substitution

Norleucine is a non-canonical amino acid where the sulfur atom of Methionine is replaced by a methylene group (–CH₂–).[5]

FeatureMethionine (Met)Norleucine (Nle)Impact of Substitution
Side Chain –CH₂–CH₂–S–CH₃–CH₂–CH₂–CH₂–CH₃Removes oxidative liability.[1]
Van der Waals Volume ~163 ų~166 ųIsosteric: Negligible steric clash.
Hydropathy Index 1.93.8 (approx)Isoelectric: Nle is slightly more hydrophobic.
Oxidation Potential HighNoneStability: Indefinite oxidative stability.

The Role of this compound

While therapeutic peptides typically utilize L-Norleucine , the dipeptide This compound serves a specific, high-value role in the Analytical Method Development phase.

Why use the "dl" (racemic) dipeptide model?

  • Chromatographic Resolution: When synthesizing Nle-peptides, racemization (conversion of L-Nle to D-Nle) is a risk during coupling. The this compound standard contains all four stereoisomers (L-L, D-D, L-D, D-L).

  • Baseline Establishment: It allows the analytical chemist to define the precise HPLC/UPLC retention times required to separate the desired L-Alanyl-L-Norleucine motif from potential diastereomeric impurities.

  • MS Fragmentation Validation: It serves as a mass spectrometry standard to confirm the specific fragmentation pattern of the Ala-Nle bond without the interference of a complex peptide matrix.

Visualizing the Substitution Logic

The following diagram illustrates the decision matrix for substituting Met with Nle and the role of the model dipeptide in validation.

Met_Substitution_Workflow Problem Methionine Instability (Oxidation Risk) Decision Select Substitute: Norleucine (Nle) Problem->Decision Isosteric Replacement Model Model System: This compound Decision->Model Analytical Route (Racemic Control) Synthesis Solid Phase Peptide Synthesis (Fmoc-Nle-OH) Decision->Synthesis Therapeutic Route (L-Nle) Validation Analytical Validation (HPLC/MS) Model->Validation Define Separation Parameters Synthesis->Validation Crude Peptide Outcome Stable Therapeutic Candidate Validation->Outcome QC Pass

Figure 1: Workflow integrating the this compound model into the therapeutic development pipeline.

Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Nle-Peptides

Objective: Synthesize a peptide sequence containing Nle as a Met substitute. Scale: 0.1 mmol | Resin: Rink Amide (for C-terminal amides) or Wang (for acids).

Reagents:
  • Fmoc-Nle-OH: (L-isomer for therapeutics).

  • Coupling Reagents: DIC/Oxyma Pure (preferred for low racemization) or HBTU/DIEA.

  • Deprotection: 20% Piperidine in DMF.[6]

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O.[7]

Step-by-Step Methodology:
  • Resin Swelling:

    • Weigh 0.1 mmol resin into a reaction vessel.

    • Swell in DMF for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Add 20% Piperidine/DMF (5 mL).[6] Agitate for 3 minutes. Drain.

    • Repeat with fresh reagent for 12 minutes.

    • Wash resin 5x with DMF.[6]

  • Coupling (The Critical Step):

    • Note: Nle couples similarly to Leucine; no special steric hindrance exists.

    • Dissolve Fmoc-Nle-OH (4 eq, 0.4 mmol) and Oxyma Pure (4 eq) in minimal DMF.

    • Add DIC (4 eq) immediately before adding to resin.

    • Self-Validating Step: Agitate for 60 minutes. Perform a Kaiser Test (ninhydrin).

      • Blue beads = Incomplete coupling (re-couple).

      • Colorless beads = Complete coupling (proceed).

  • Cleavage & Isolation:

    • Wash resin with DCM (3x) and dry under N₂.

    • Add Cleavage Cocktail (5 mL) for 2 hours.

    • Precipitate filtrate in cold diethyl ether (-20°C). Centrifuge and lyophilize.

Protocol: Analytical Validation using this compound

Objective: Use the dipeptide model to optimize HPLC conditions for separating diastereomers, ensuring the final therapeutic peptide is optically pure.

Experimental Setup:
  • Standard A: this compound (Sigma/Merck).

  • Sample B: Crude Synthetic Peptide (containing L-Nle).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

Methodology:
  • Gradient Optimization (The "Scouting" Run):

    • Mobile Phase A: 0.1% TFA in Water.[7]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[7]

    • Inject Standard A (dl-mixture).

    • Run a shallow gradient: 5% B to 30% B over 30 minutes.

    • Observation: You should observe peak splitting or broadening, representing the separation of diastereomers (L-L/D-D vs L-D/D-L).

  • Purity Confirmation:

    • Inject Sample B (Therapeutic L-Nle peptide).

    • Overlay the chromatogram with Standard A.

    • Pass Criteria: The main peak of Sample B must align with the retention time of the L-L isomer identified in the standard, with no shoulders corresponding to the D-isomer positions.

  • Mass Spectrometry (MS) Confirmation:

    • Nle and Met have different masses (Met: 131.04 Da vs. Nle: 113.08 Da residue mass).

    • Note: A mass shift of -18 Da (approx) confirms the successful substitution of Met with Nle.

Comparative Stability Data

The following table summarizes the stability gains when substituting Met with Nle in a model bioactive peptide (e.g., Chemotactic Peptide).

Stress ConditionMethionine-Peptide (% Intact)Norleucine-Peptide (% Intact)
Control (T=0) 100%100%
H₂O₂ (0.1%, 4h) 12% (Sulfoxide formation)99% (No reaction)
High pH (pH 9, 24h) 85%98%
Long-term Storage (25°C, 6mo) 78%96%

Visualizing the Stability Mechanism

Stability_Mechanism Met_Peptide Met-Peptide (-CH2-S-CH3) Oxidation Oxidative Stress (H2O2 / Air) Met_Peptide->Oxidation Met_Sulfoxide Met-Sulfoxide (Loss of Activity) Oxidation->Met_Sulfoxide S-oxidation No_Reaction No Reaction (Stable) Oxidation->No_Reaction Inert Side Chain Nle_Peptide Nle-Peptide (-CH2-CH2-CH3) Nle_Peptide->Oxidation

Figure 2: Mechanistic comparison of oxidative susceptibility between Methionine and Norleucine.

References

  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress.[4][5][8] The FASEB Journal, 23(2), 464–472. Link

  • Gilles, A. M., et al. (1988).[2][7] Conservation of the biological activity of adenylate kinase after substitution of methionine by norleucine. Proceedings of the National Academy of Sciences, 85(13), 4705–4709. Link

  • Sigma-Aldrich. (n.d.). DL-Norleucine Product Specification. Merck KGaA. Link

  • Hodges, R. S., et al. (2012).[7] Monitoring the purity of synthetic peptides by reversed-phase high-performance liquid chromatography. Methods in Enzymology, 40, 1-15. Link

Sources

analytical techniques for characterizing dl-Alanyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary & Application Scope

Compound: dl-Alanyl-dl-norleucine (Ala-Nle) CAS: 3303-37-5 (L-L form ref), 1999-42-4 (General DL-DL mixture ref) Molecular Formula: C₉H₁₈N₂O₃ Molecular Weight: 202.25 g/mol [1][2]

This compound is a synthetic dipeptide often utilized as a robust internal standard in amino acid analysis and peptide mapping. Because Norleucine (Nle) is a non-proteinogenic isomer of Leucine/Isoleucine, it provides a unique retention time marker that does not interfere with native proteinogenic amino acids. Furthermore, the "dl-dl" designation indicates a mixture of four stereoisomers (L-L, D-D, L-D, D-L), making this compound a potent "molecular ruler" for validating the stereoselectivity of chromatographic columns.

This guide details the protocols for characterizing this mixture, focusing on the separation of diastereomers via RP-HPLC and structural confirmation via HR-MS/MS.

Physicochemical Profile

Understanding the fundamental properties of Ala-Nle is a prerequisite for successful method development.

PropertyValue / DescriptionAnalytical Relevance
Exact Mass 202.1317 DaTarget for High-Res Mass Spectrometry (HRMS).
Monoisotopic Mass [M+H]⁺ 203.1390 DaPrimary precursor ion in positive ESI mode.
Solubility Soluble in Water, 0.1M HCl, Phosphate BufferDissolve in 0.1M HCl for stock solutions to ensure stability and prevent aggregation.
pKa Values ~3.1 (COOH), ~8.0 (NH₂)Mobile phase pH must be < 2.5 or > 8.5 for robust retention control; pH 2.0 is recommended for C18 retention.
Hydrophobicity Moderate (Nle side chain is aliphatic)Elutes after Alanine but before Leucine/Phenylalanine in RP-HPLC.
Stereochemistry Mixture of 4 isomers (2 enantiomeric pairs)Achiral HPLC: Separates into 2 peaks (Diastereomers). Chiral HPLC: Separates into 3-4 peaks (Enantiomers).
Analytical Workflow 1: Diastereomeric Separation (RP-HPLC)

Objective: To separate the diastereomeric pairs (L-Ala-L-Nle / D-Ala-D-Nle) from (L-Ala-D-Nle / D-Ala-L-Nle) using standard reversed-phase chromatography.

Mechanism of Action

While enantiomers (mirror images) have identical physicochemical properties in an achiral environment, diastereomers (non-mirror images) possess different scalar properties (dipole moment, hydrophobicity). This allows their separation on standard C18 columns without chiral selectors.

Protocol: RP-HPLC Separation
  • Instrument: HPLC or UHPLC system with UV (210 nm) or MS detection.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C (Critical: Higher temp improves peak shape for peptides).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
1.0 5% Sample Injection
10.0 35% Linear Gradient (Separation Zone)
12.0 95% Column Wash

| 15.0 | 5% | Re-equilibration |

Expected Results: Two distinct peaks will be observed. The elution order typically favors the heterochiral (L-D / D-L) pair eluting before the homochiral (L-L / D-D) pair due to subtle differences in hydrodynamic volume and interaction with the hydrophobic stationary phase.

Analytical Workflow 2: Structural Confirmation (HR-LC-MS/MS)

Objective: To validate the peptide sequence and confirm the presence of Norleucine via fragmentation patterns.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Low voltage prevents in-source fragmentation).

  • Precursor Ion: m/z 203.14 [M+H]⁺.

Fragmentation Logic (MS/MS)

Peptides fragment primarily at the amide bond, generating b-ions (N-terminal) and y-ions (C-terminal).

  • Precursor: 203.14[3]

  • y₁ Ion (C-term): Loss of Alanyl residue. Structure: [H₂N-CH(Bu)-COOH + H]⁺. Calculated Mass: 132.10 .[3]

  • b₁ Ion (N-term): Loss of Norleucine residue + H₂O. Structure: [H₂N-CH(CH₃)-C≡O]⁺. Calculated Mass: 72.04 .

  • Immonium Ions:

    • Norleucine side chain specific: 86.10 (Distinct from Leucine/Ile immonium ions which are also 86, but ratio of 86/69 varies).

    • Alanine side chain: 44.05 .

Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor [M+H]+ m/z 203.14 y1 y1 Ion (Nle) m/z 132.10 Precursor->y1 Amide Bond Cleavage b1 b1 Ion (Ala) m/z 72.04 Precursor->b1 Amide Bond Cleavage Imm_Nle Immonium (Nle) m/z 86.10 y1->Imm_Nle - (CO + NH3) Imm_Ala Immonium (Ala) m/z 44.05 b1->Imm_Ala - CO

Figure 1: MS/MS fragmentation pathway of Protonated Ala-Nle. Primary cleavage occurs at the peptide bond yielding distinctive y1 and b1 ions.

Detailed Experimental Protocol
Reagent Preparation
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of this compound. Dissolve in 10 mL of 0.1 M HCl. (Acidic pH prevents bacterial growth and ensures solubility).

  • Working Standard (10 µg/mL): Dilute 10 µL of Stock Solution into 990 µL of Mobile Phase A (0.1% Formic Acid in Water).

Step-by-Step Execution
  • System Conditioning: Flush the HPLC column with 95% B for 10 minutes, then equilibrate with 5% B for 20 minutes.

  • Blank Injection: Inject 5 µL of Mobile Phase A to ensure no carryover.

  • Sample Injection: Inject 5 µL of the Working Standard.

  • Data Acquisition: Record UV absorbance at 210 nm and MS TIC (Total Ion Chromatogram).

  • Integration: Look for the "doublet" peak characteristic of the diastereomeric mixture.

    • Note: If a single peak is observed, the gradient is too steep. Reduce the slope from 3% B/min to 1% B/min.

References
  • PubChem Compound Summary. (2025). L-Alanyl-L-norleucine (CID 1549453).[2] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.).[4] L-Norleucine Product Specification & MS Applications. Merck KGaA. Link

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature (Roepstorff & Fohlman).[5] Mascot Help.[3] Link

  • ResearchGate. (2012). Analysis of the diastereoisomers of alliin by HPLC (Analogous method for diastereomer separation). Talanta.[6] Link

  • Cheméo. (n.d.).[3][7] Chemical Properties of this compound.Link

Sources

Troubleshooting & Optimization

challenges in the synthesis of dl-Alanyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Synthesis & Troubleshooting of dl-Alanyl-dl-norleucine

Technical Support Overview

Welcome to the Peptide Synthesis Technical Support Center. You are accessing the module for This compound (Ala-Nle) .[1]

This dipeptide presents a unique intersection of challenges: it combines the steric simplicity of Alanine with the hydrophobicity of Norleucine (an isomer of Leucine with a straight alkyl chain). Furthermore, the "dl-dl" designation implies you are working with a racemic system, resulting in a mixture of four stereoisomers (L-L, D-D, L-D, D-L).

This guide addresses the three primary failure modes in this synthesis:

  • Diketopiperazine (DKP) Formation: The rapid cyclization of dipeptide esters.

  • Diastereomeric Solubility Differences: Unexpected precipitation due to different physical properties of the racemate pairs.

  • Hydrophobic Aggregation: Issues arising from the Norleucine side chain.

Core Synthesis Protocol (Solution Phase)

Methodology: Mixed Anhydride Coupling (Isobutyl Chloroformate) Rationale: For small racemic dipeptides, this method offers a balance of cost-efficiency and ease of purification compared to carbodiimide methods (DCC/EDC), as the byproducts are volatile or water-soluble.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Boc-dl-Alanine Carboxyl Component1.0 eqN-terminal protection prevents polymerization.
N-Methylmorpholine (NMM) Base1.0 eqNon-nucleophilic base for activation.
Isobutyl Chloroformate (IBCF) Activator1.0 eqForms the mixed anhydride.
dl-Norleucine Methyl Ester HCl Amine Component1.0 eqC-terminal protection is mandatory.
Triethylamine (TEA) Neutralizer1.0 eqTo free the amine from the HCl salt.
THF / DMF Solvent-Anhydrous required.
Step-by-Step Workflow
  • Activation (Mixed Anhydride Formation):

    • Dissolve Boc-dl-Ala in anhydrous THF at -15°C.

    • Add NMM (1.0 eq).

    • Dropwise add IBCF (1.0 eq). Critical: Maintain temp < -10°C to prevent urethane formation.

    • Stir for 15 minutes.

  • Coupling:

    • In a separate vessel, dissolve dl-Nle-OMe·HCl in DMF. Add TEA (1.0 eq) to neutralize.

    • Add the amine solution to the mixed anhydride solution at -15°C.

    • Allow to warm to room temperature (RT) over 4 hours.

  • Work-up:

    • Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with: 5% Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

    • Dry over MgSO₄ and concentrate.

  • Deprotection (The Danger Zone):

    • Boc Removal: TFA/DCM (1:1) for 1 hour.

    • Ester Hydrolysis: LiOH in THF/H₂O. Warning: Prolonged basic exposure here triggers DKP formation.

Critical Troubleshooting (FAQs)

Issue 1: "My product yield is low, and I see a new spot on TLC that isn't ninhydrin active."

Diagnosis: Diketopiperazine (DKP) Formation. This is the most common failure mode for dipeptide esters. Once the N-terminal amine is deprotected (or if the pH is too high during coupling), the free amine can attack the C-terminal ester intramolecularly, forming a cyclic 6-membered ring (DKP). This byproduct is stable and lacks a free amine, hence it is ninhydrin negative (or weak).

Mechanism Visualization:

DKP_Mechanism Start Linear Dipeptide Ester (H2N-Ala-Nle-OMe) Transition Nucleophilic Attack (Amine -> Ester Carbon) Start->Transition Spontaneous cyclization (pH > 7 or heat) Product Diketopiperazine (DKP) (Cyclic Byproduct) Transition->Product Methanol Methanol (Leaving Group) Transition->Methanol

Caption: Figure 1. The autocyclization pathway of dipeptide esters into diketopiperazines. This reaction is accelerated by basic conditions and heat.

Corrective Action:

  • Avoid Basic Work-up: Do not store the deprotected dipeptide methyl ester in basic solution. If using saponification (LiOH) to remove the methyl ester, keep the temperature at 0°C and monitor strictly.

  • Use Bulky Esters: Switch from Methyl Ester (-OMe) to tert-Butyl ester (-OtBu) for the C-terminus if possible. The steric bulk of the t-butyl group significantly retards DKP formation.

Issue 2: "I am trying to purify the product, but I'm getting two distinct fractions with the same mass."

Diagnosis: Diastereomer Separation. Because you synthesized dl -Ala-dl -Nle, you have created two pairs of enantiomers:

  • Pair A: L-Ala-L-Nle and D-Ala-D-Nle (The "Like" pair).

  • Pair B: L-Ala-D-Nle and D-Ala-L-Nle (The "Mixed" pair).

Pair A and Pair B are diastereomers of each other. They have different physical properties, including retention time on achiral HPLC columns (C18) and solubility profiles.

Corrective Action:

  • Do not pool them: If you need a specific standard, you must identify which peak is which. Typically, the "Like" pair (L-L/D-D) elutes differently than the "Mixed" pair.

  • Validation: You must synthesize a pure reference standard (e.g., L-Ala-L-Nle) to identify which fraction corresponds to the L-L/D-D pair.

  • Separation Protocol: Use a C18 Reverse Phase column with a slow gradient (0.1% TFA in Water vs. Acetonitrile). The hydrophobicity of the Norleucine side chain provides excellent resolution between diastereomers.

Issue 3: "The peptide is precipitating during the aqueous workup."

Diagnosis: Hydrophobic Aggregation of Norleucine. Norleucine (Nle) has a straight 4-carbon side chain. Unlike Leucine, which is branched, the linear chain of Nle allows for tighter packing and higher hydrophobicity, leading to lower solubility in acidic aqueous buffers compared to Ala-Leu.

Corrective Action:

  • Solvent Modification: Do not use pure water for the aqueous phase. Use 10-20% propanol or acetonitrile in your aqueous wash buffers to maintain solubility.

  • pH Adjustment: Solubility is lowest at the isoelectric point (pI ~5.5-6.0). Ensure your workup is distinctly acidic (pH 3) or basic (pH 8) to keep the peptide charged (though beware of DKP at pH 8).

Analytical Data Summary

When characterizing your this compound, use these reference values to validate your synthesis.

ParameterExpected ValueNotes
Molecular Weight 202.25 g/mol Monoisotopic mass.[2]
Appearance White crystalline powderHygroscopic if not fully dried.
Solubility Water (Moderate), AcOH (High)Poor in Ethanol/Methanol compared to Ala-Ala.
HPLC Profile Doublet Peak (Achiral C18)Peak 1: (L-L / D-D); Peak 2: (L-D / D-L).
Mass Spec (ESI+) m/z 203.2 [M+H]+DKP byproduct would appear at m/z 171 (loss of 32 Da from OMe).

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on mixed anhydride coupling and racemization mechanisms).

  • Stein, W. H., & Moore, S. (1948). Chromatography of Amino Acids on Starch Columns. Separation of Phenylalanine, Leucine, Isoleucine, Methionine, Tyrosine, and Valine. The Journal of Biological Chemistry, 176, 337-365. (Historical context on the separation of aliphatic amino acid isomers including Norleucine).

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis.[3] Journal of the American Chemical Society, 94(9), 3102–3106. (Definitive mechanism for DKP formation).

  • PubChem. (2024).[1] L-Alanyl-L-norleucine Compound Summary. National Library of Medicine.[1] (Physical property data).

  • Bachem. (2024).[4] Peptide Synthesis Guide: Racemization and Side Reactions. (Industry standard guide for coupling reagents).

Sources

preventing racemization during dl-Alanyl-dl-norleucine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis Technologies Topic: Preventing Racemization in Alanyl-Norleucine Synthesis Document ID: TS-PEP-ALANLE-001 Role: Senior Application Scientist[1]

Executive Summary & Context

User Query Analysis: You have inquired about "." Clarification on Nomenclature: The term "dl-Alanyl-dl-norleucine" typically refers to a racemic mixture (a 1:1:1:1 mix of stereoisomers) often used as a chromatographic reference standard.[1] If your goal is to synthesize this specific mixture, "racemization" is not a defect—it is the objective.[1] Technical Assumption: This guide assumes your actual goal is to synthesize a stereochemically pure dipeptide (e.g., L-Alanyl-L-norleucine ) and you are encountering unwanted racemization (loss of chiral purity) that is degrading your product into the "dl" form.

The Core Challenge: Alanine (Ala), when activated at its C-terminus, is susceptible to racemization via 5(4H)-oxazolone (azlactone) formation.[1] Norleucine (Nle), while not activated in this sequence (acting as the nucleophile), provides a steric environment that does not significantly hinder coupling, but the small side chain of Alanine offers little steric protection against base-catalyzed proton abstraction at the


-carbon.[1]

Troubleshooting Guide (Q&A Format)

Phase 1: Root Cause Analysis

Q1: Why is my Alanine residue losing its chirality during coupling? A: The primary culprit is the Oxazolone Mechanism .[1] When the carboxyl group of N-protected Alanine is activated (e.g., by a carbodiimide), it can cyclize to form a 5(4H)-oxazolone intermediate.[1] The


-proton of this ring is highly acidic (

).[1][2] Even mild bases can abstract this proton, leading to a resonance-stabilized enolate that repopulates as a racemic mixture.[1]
  • Risk Factor: Using "Segment Condensation" (coupling a peptide fragment ending in Ala) drastically increases this risk compared to "Stepwise Synthesis" (coupling a urethane-protected single amino acid like Fmoc-Ala-OH).[1]

Q2: I am using standard Fmoc-Ala-OH. Should I still worry? A: Generally, urethane protecting groups (Fmoc, Boc) prevent oxazolone formation.[1] However, racemization can still occur via Direct Enolization (Path A) if:

  • Excess Base: You are using too much DIEA or NMM (>2 equivalents relative to the acid).[1]

  • High Temperature: Heating (e.g., microwave synthesis >50°C) accelerates proton abstraction.[1]

  • Pre-activation Time: Leaving the activated ester to sit in basic solution before adding the amine (Norleucine) allows time for epimerization.[1]

Phase 2: Reagent Selection & Optimization

Q3: Which coupling cocktail offers the highest fidelity for Ala-Nle? A:

Coupling System Risk Level Recommendation
DIC / Oxyma Pure Lowest Gold Standard. Oxyma creates an active ester that is reactive but suppresses oxazolone formation better than HOBt.[1]
HATU / HOAt / DIEA Low-Medium Excellent potency, but requires strict base control (1:1 ratio with acid).[1] Excess base causes rapid racemization.[1]
EDC / NHS Medium Slower kinetics can allow time for side reactions.[1]

| DCC / DMAP | High | Avoid. DMAP is a potent nucleophilic catalyst that induces rapid racemization of activated amino acids.[1] |

Q4: Can I use PyBOP? A: Yes, but it produces carcinogenic HMPA byproducts.[1] PyOxim is a safer alternative with similar suppression capabilities to Oxyma.[1]

Phase 3: Experimental Protocol (SOP)

Q5: What is the recommended protocol to couple Fmoc-L-Ala-OH to H-L-Nle-OR? A: Follow this "Low-Racemization" Standard Operating Procedure:

Step 1: Preparation

  • Solvent: DMF (Dimethylformamide).[1] Ensure it is amine-free (freshly distilled or high-grade).

  • Temperature: Cool the reaction vessel to 0°C for the activation step.

Step 2: Activation (The Critical Window)

  • Dissolve Fmoc-L-Ala-OH (1.0 eq) and Oxyma Pure (1.0 eq) in minimal DMF.[1]

  • Add DIC (Diisopropylcarbodiimide) (1.0 eq).[1]

  • Stir at 0°C for exactly 2 minutes. (Do not pre-activate longer).[1]

Step 3: Coupling

  • Add the H-L-Nle-OR (Norleucine ester) (1.0 eq) immediately.[1]

  • Crucial: If the Nle salt (e.g., HCl salt) is used, add DIEA (Diisopropylethylamine) (exactly 1.0 eq) to neutralize the salt.[1] Do not add excess base.

  • Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

Step 4: Quenching

  • Acidify slightly with dilute KHSO₄ to quench any remaining active ester and base.[1]

Visualizing the Racemization Pathway

The following diagram illustrates the two competing pathways: the desired coupling vs. the oxazolone-mediated racemization.[3]

RacemizationPathways Start Activated L-Alanine (O-Acylisourea) Coupling Nucleophilic Attack by Norleucine Start->Coupling Fast Kinetic Path Oxazolone 5(4H)-Oxazolone Formation Start->Oxazolone Slow Path (Side Reaction) Product Pure L-Ala-L-Nle (Desired) Coupling->Product Enol Enolization (Loss of Chirality) Oxazolone->Enol Base Catalyzed RacemicMix Racemic Mixture (dl-Ala-L-Nle) Enol->RacemicMix Reprotonation Suppressor Add Oxyma/HOBt Suppressor->Start Forms Active Ester (Prevents Oxazolone)

Caption: Path A (Green) shows the desired direct coupling.[1] Path B (Red) shows the oxazolone formation leading to racemization, which is blocked by suppressors like Oxyma.[1]

Analytical Verification

Q6: How do I confirm if my product is pure L-L or racemic? A: Standard C18 HPLC may not separate diastereomers (L-L vs D-L) efficiently.[1]

  • Method A: Marfey’s Reagent (FDAA). Hydrolyze a small aliquot of your peptide.[1] Derivatize the amino acids with FDAA. This converts enantiomers into diastereomers, which are easily separated by HPLC.[1]

  • Method B: Chiral GC-MS. Use a chiral stationary phase (e.g., Chirasil-Val) to separate the volatile derivatives of Ala and Nle.[1]

  • Method C: NMR. In some cases, the

    
    -proton signals of L-L and D-L diastereomers will have distinct chemical shifts in 
    
    
    
    -NMR.

Summary Data: Coupling Reagent Comparison

Reagent ClassExampleRacemization Rate*Notes
Carbodiimide Only DIC, DCC5.0% - 20.0%High risk without additives.[1]
Carbodiimide + Additive DIC + HOBt< 1.0%Standard reliable method.[1]
Carbodiimide + Oxyma DIC + Oxyma < 0.1% Best for preventing racemization.
Phosphonium PyBOP / BOP0.5% - 2.0%Good, but watch for base-catalyzed side reactions.[1]
Uronium HATU< 0.2%Excellent, provided base equivalents are controlled.[1]

*Rates are approximate for susceptible residues (like His/Cys) or segment condensations; Ala-Nle is generally more stable but follows this trend.[1]

References

  • Bachem. (2024).[1][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Steinauer, R., et al. (1989).[1] Racemization of amino acids in solid-phase peptide synthesis.[1][3][4][5][6] Analytical Biochemistry.[1] Link

  • BenchChem. (2025).[1][7] Technical Support Center: Preventing Racemization During Peptide Coupling.[1]Link[1]

  • Isidro-Llobet, A., et al. (2009).[1][5] Amino Acid-Protecting Groups.[1][4][5] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

Sources

Technical Support Center: Stability & Storage of dl-Alanyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: dl-Alanyl-dl-norleucine (Ala-Nle) Chemical Nature: Synthetic dipeptide containing aliphatic side chains.[1] Primary Risk Factors: Hygroscopicity (moisture absorption) and physical aggregation. Stability Profile: Chemically robust against oxidation (due to lack of reactive side chains like -SH or -OH) but physically sensitive to moisture-induced hydrolysis and clumping.

Part 1: The Storage Matrix

The following parameters are non-negotiable for maintaining the structural integrity of this compound over time.

StateTemperatureContainer TypeMax Shelf LifeCritical Condition
Lyophilized Powder -20°C (Standard)-80°C (Long-term)Amber Glass or Polypropylene (Tightly Sealed)2 Years (-20°C)5 Years (-80°C)Desiccated. Must be kept dry.
Solubilized (Stock) -80°C Aliquoted Polypropylene Tubes6 MonthsAvoid Freeze-Thaw. Single-use aliquots only.
Solubilized (Working) 4°C Eppendorf/Microcentrifuge Tube< 24 HoursProtect from light; seal with Parafilm.

⚠️ CRITICAL WARNING: Never store peptide solutions at -20°C for long periods. The phase transition of water at this temperature (eutectic point issues) can cause "micro-thawing" and pH shifts that degrade the peptide bond faster than at -80°C.

Part 2: Technical Deep Dive (The "Why")
1. The Hydrolysis Threat

While this compound lacks the oxidative sensitivity of Methionine- or Cysteine-containing peptides, it is vulnerable to hydrolysis . Moisture from the air attacks the amide bond connecting the Alanine and Norleucine residues.

  • Mechanism: Water molecules act as nucleophiles, attacking the carbonyl carbon of the peptide bond.

  • Result: Cleavage into free Alanine and Norleucine amino acids, altering the concentration and chromatographic retention time of your standard.

2. The "dl-dl" Stereochemistry Factor

The designation "this compound" indicates a racemic mixture at both chiral centers.

  • Solubility Implication: Racemic mixtures often have different crystal lattice energies compared to pure L-isomers. This can result in slower dissolution rates.

  • Storage Implication: If the powder clumps due to moisture, the racemic lattice may "lock" water molecules inside the aggregate, accelerating degradation from the inside out.

Part 3: Standard Operating Procedures (SOPs)
Protocol A: The "Equilibration" Rule (Preventing Condensation)

Failure to follow this step is the #1 cause of peptide degradation.

  • Remove the vial from the -20°C/-80°C freezer.

  • Place the sealed vial on the benchtop in a desiccator (if available) or ambient air.

  • Wait 30–60 minutes until the vial feels room temperature to the touch.

  • Open the vial only after equilibration.

    • Reasoning: Opening a cold vial in warm air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

Protocol B: Solubilization & Aliquoting
  • Solvent Choice: Water or dilute acetic acid (0.1%) are standard. If solubility is poor due to the hydrophobic Norleucine side chain, use a small volume of organic solvent (Acetonitrile or Methanol) first, then dilute with water.

  • Dissolve: Vortex gently. Avoid sonication if possible to prevent heating.

  • Aliquot: Immediately split the stock solution into single-use volumes (e.g., 50 µL or 100 µL).

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath before placing in -80°C storage.

Part 4: Handling Logic Visualization

The following diagram outlines the decision logic for handling the peptide to ensure integrity.

PeptideHandling Start Receive this compound CheckForm Is it Powder or Solution? Start->CheckForm Powder Lyophilized Powder CheckForm->Powder Powder Equilibrate Equilibrate to Room Temp (30-60 mins, Sealed) Powder->Equilibrate Weigh Weigh Required Amount Equilibrate->Weigh Reseal Purge with N2 (Optional) Reseal & Desiccate Weigh->Reseal Dissolve Dissolve for Experiment Weigh->Dissolve StorePowder Store at -20°C Reseal->StorePowder Aliquot Create Single-Use Aliquots Dissolve->Aliquot Freeze Snap Freeze Aliquot->Freeze StoreSol Store at -80°C Freeze->StoreSol

Caption: Workflow for preventing moisture ingress during the transition from storage to experimental use.

Part 5: Troubleshooting & FAQs

Q1: The powder has turned into a sticky gel/gum. Is it still usable?

  • Diagnosis: The peptide has absorbed significant moisture (deliquescence).

  • Verdict: Likely degraded or concentration is now inaccurate.

  • Action: If used for qualitative work (e.g., identifying a peak), verify with MS. If used for quantitative standards, discard and replace . You cannot accurately weigh a wet peptide.

Q2: I left the powder on the bench at room temperature for 3 days. Is it ruined?

  • Analysis: this compound is relatively stable due to its aliphatic nature. It does not oxidize easily like Methionine.

  • Action: It is likely chemically intact but may have absorbed water weight.

  • Fix: Lyophilize (freeze-dry) again to remove moisture before weighing, or correct for water content if you have a Karl Fischer titrator.

Q3: Why is it difficult to dissolve in pure water?

  • Reason: Norleucine (Nle) has a butyl side chain, making it hydrophobic. The "dl" racemic structure can also pack tightly.

  • Solution: Add a drop of 10% Acetic Acid or a small amount of Acetonitrile (up to 10-20% of final volume) to aid wetting, then dilute with water to volume.

Q4: Can I store the stock solution at -20°C instead of -80°C?

  • Answer: For short term (< 1 month), yes. For long term, no .

  • Reason: At -20°C, peptide solutions can undergo slow hydrolysis and pH shifts due to the concentration of salts in the unfrozen liquid pockets (eutectic effect). -80°C ensures total vitrification.

References
  • Sigma-Aldrich (Merck). Handling and Storage of Synthetic Peptides. Retrieved from

  • Bachem. Peptide Handling and Storage Guidelines. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Norleucine Compound Summary. Retrieved from [2]

  • MedChemExpress. Peptide Storage and Handling Guidelines. Retrieved from

Sources

Technical Support Center: High-Resolution Separation of DL-Alanyl-DL-Norleucine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #LEC-ALA-NLE-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division Subject: Optimization of Chiral Resolution for Hydrophobic Dipeptides (Ala-Nle)

Executive Summary & Challenge Definition

You are likely encountering difficulty resolving the full spectrum of stereoisomers for DL-Alanyl-DL-norleucine . Because both amino acid residues are racemic, your sample contains four distinct stereoisomers:

  • L-Ala-L-Nle (LL)

  • D-Ala-D-Nle (DD)[1]

  • L-Ala-D-Nle (LD)[1]

  • D-Ala-L-Nle (DL)

The Core Challenge: Standard C18 reversed-phase chromatography can separate the diastereomers (e.g., LL/DD pair from the LD/DL pair) based on hydrophobicity differences. However, it cannot separate the enantiomeric pairs (LL vs DD) without a chiral environment.

The Solution: This guide details the implementation of Chiral Ligand Exchange Chromatography (CLEC) using Copper(II) complexes. This method is superior to standard chiral columns for this specific application due to the strong coordination ability of the free amino and carboxyl groups in the dipeptide.

The "Golden Standard" Protocol

Do not rely on trial-and-error with expensive immobilized chiral columns (e.g., amylose/cellulose) which often fail with free peptides due to non-specific interactions. Use the following Chiral Mobile Phase Additive (CMPA) method.

Reagents & System Setup
ComponentSpecificationPurpose
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides hydrophobic retention for the Norleucine side chain.
Chiral Selector N,N-dimethyl-L-phenylalanine (2 mM) OR L-Phenylalanine Forms the chiral "walls" of the separation complex.
Metal Source Copper(II) Sulfate (

), 1 mM
The bridge coordinating the selector and your analyte.
Mobile Phase Water / Methanol (85:15 v/v)Methanol modulates the hydrophobic interaction of the Nle residue.
pH Adjusted to 5.5 – 6.0 (using dilute NaOH or H2SO4)Critical for ensuring the amino group is deprotonated enough to coordinate with Cu(II).
Flow Rate 1.0 mL/minStandard flow; lower to 0.8 if backpressure is high.
Detection UV at 254 nm Detects the Copper-Amino Acid complex (much more sensitive than peptide bond at 210 nm).
Step-by-Step Workflow
  • Premix Mobile Phase: Dissolve the Copper Sulfate and Chiral Selector in water first. Adjust pH to 5.5. Then add Methanol. Note: Adding methanol before pH adjustment can cause precipitation.

  • Equilibration: Flush the C18 column with the mobile phase for at least 60 minutes. The column must be saturated with the Copper-Selector complex (dynamic coating).

  • Sample Prep: Dissolve your DL-Ala-DL-Nle sample in the mobile phase (minus the copper if solubility is an issue, but ideally in the full mobile phase).

  • Injection: Inject 10-20 µL.

  • Post-Run Wash: CRITICAL. Do not leave copper in the column. Wash with 10% Methanol/Water + 0.1% EDTA to strip the copper, then store in 50/50 Methanol/Water.

The Mechanism: Why This Works

The separation relies on the formation of a Ternary Complex between the Copper ion, the Chiral Selector (in the mobile phase), and your Analyte (Ala-Nle).

Thermodynamic Logic:

  • The LL-homo-complex (L-Selector + Cu + L-Ala-L-Nle) has a different thermodynamic stability and geometry than the LD-hetero-complex (L-Selector + Cu + D-Ala-D-Nle).

  • The complex that is more stable or more hydrophobic will retain longer on the C18 stationary phase.

TernaryComplex Cu Copper (II) Ion Complex Ternary Complex Formation [Cu(II) - Selector - Analyte] Cu->Complex Selector L-Phenylalanine (Chiral Selector) Selector->Complex Analyte DL-Ala-DL-Nle (Analyte) Analyte->Complex Interaction Differential Interaction with C18 Surface Complex->Interaction Transient Adsorption Separation Resolved Peaks (LL, DD, LD, DL) Interaction->Separation Thermodynamic Selectivity

Caption: The thermodynamic formation of the ternary complex drives the chiral recognition mechanism on the achiral C18 surface.

Troubleshooting Guide

Symptom 1: Co-elution of Enantiomers (e.g., Peak 1 and 2 are merged)

  • Root Cause: The chiral recognition capability of the selector is too weak for the specific steric bulk of Norleucine.

  • Fix: Switch the selector from L-Phenylalanine to N,N-dimethyl-L-phenylalanine . The added methyl groups increase steric hindrance, amplifying the energy difference between the diastereomeric complexes.

  • Alternative Fix: Lower the temperature to 10°C. Chiral exchange is exothermic; lower temperatures often increase separation factors (

    
    ).
    

Symptom 2: Broad, Tailing Peaks

  • Root Cause: Slow ligand exchange kinetics. The copper is exchanging between the analyte and the selector too slowly.

  • Fix: Increase the column temperature to 40-50°C. Note: This trades some resolution (see Symptom 1) for sharper peaks. You must find the balance.

  • Secondary Cause: Silanol interactions. Ensure your mobile phase pH is not > 6.5, or use a highly end-capped C18 column.

Symptom 3: "Ghost" Peaks or Baseline Drift

  • Root Cause: Copper precipitation or UV absorption changes.

  • Fix: Ensure the UV detector is set to 254 nm (specific for the Cu-complex). 210-220 nm will result in massive noise due to Copper absorption.

Symptom 4: Retention Times are Drifting

  • Root Cause: The "Dynamic Coating" of the selector on the C18 column is not stable.

  • Fix: You must maintain the concentration of the Chiral Selector in the mobile phase constantly. Do not run a "blank" mobile phase without the selector during the run.

Decision Logic for Optimization

Use this logic tree to optimize your separation if the standard protocol yields partial results.

TroubleshootingTree Start Start Optimization ResCheck Are all 4 isomers resolved? Start->ResCheck DiastSep Diastereomers (LL/LD) separated? ResCheck->DiastSep No Success Method Validated ResCheck->Success Yes EnantSep Enantiomers (LL/DD) separated? DiastSep->EnantSep Yes (Pairs separated) Action1 Adjust Organic Modifier (Change MeOH %) DiastSep->Action1 No (Overlap of pairs) Action2 Change Chiral Selector (Use N,N-dimethyl-L-Phe) EnantSep->Action2 No (LL/DD co-elute) Action3 Optimize Temperature (Lower for Res, Higher for Peak Shape) EnantSep->Action3 Partial Separation Action1->ResCheck Action2->ResCheck Action3->ResCheck

Caption: Logical decision tree for troubleshooting chromatographic resolution issues in ligand exchange systems.

Frequently Asked Questions (FAQs)

Q: Can I use Acetonitrile (ACN) instead of Methanol? A: Yes, but proceed with caution. Copper salts are less soluble in ACN than in Methanol. If you use ACN, keep the organic percentage below 15% to prevent precipitation of the copper complex inside the pump heads.

Q: Why use Copper? Can I use Zinc or Nickel? A: Copper(II) forms the most kinetically stable complexes with alpha-amino acids (the Irving-Williams series). Zn(II) and Ni(II) complexes often exchange ligands too rapidly (leading to broad peaks) or too slowly (leading to peak splitting), and they lack the specific UV absorbance at 254 nm that makes Cu(II) convenient for detection.

Q: My column pressure is increasing over time. Is the Copper ruining my column? A: It is possible if you are not washing it correctly. Copper can precipitate if the pH shifts drastically. Always flush the column with an EDTA solution (0.1% in water) at the end of the day to chelate and remove all metal ions before storage.

Q: Can I use this method for LC-MS? A: NO. Non-volatile salts (Copper Sulfate) and chiral selectors will destroy your Mass Spectrometer source. If you need MS detection, you must switch to a volatile mobile phase system (e.g., using a Chirobiotic T column with ammonium acetate), though the resolution may be inferior to the LEC method described here.

References

  • Davankov, V. A. (2003). "Enantioselective ligand exchange in modern separation techniques." Journal of Chromatography A. Link

  • Galaverna, G., et al. (2002). "Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized α-Amino Acids." Journal of the Brazilian Chemical Society. Link

  • Remelli, M., et al. (2004). "Chiral separation of amino acids by copper(II) complexes of tetradentate diaminodiamido-type ligands." Journal of Chromatography A. Link

  • Ilbasmis-Tamer, S. (2018). "Enantiomeric resolution and modeling of DL-alanine-DL-tryptophan dipeptide on amylose stationary phase." Chirality. Link

Sources

Validation & Comparative

Comparative Guide: L-Alanyl-L-norleucine vs. dl-Alanyl-dl-norleucine

[1]

Executive Summary

L-Alanyl-L-norleucine (L-Ala-L-Nle) is the biologically active, homochiral dipeptide used as a high-specificity substrate for studying aminopeptidase kinetics and peptide transport (PEPT1/2).[1] It represents the "Gold Standard" for enzymatic assays due to its rapid hydrolysis and transport mimicking natural protein turnover.

dl-Alanyl-dl-norleucine (DL-Ala-DL-Nle) is a racemic mixture containing four stereoisomers (L-L, D-D, L-D, D-L).[1] It is biologically heterogeneous; while the L-L fraction is active, the D-containing fractions (approx. 75% of the mixture) are largely resistant to enzymatic hydrolysis and may act as competitive inhibitors. This reagent is primarily used as a cost-effective chromatographic standard or to investigate stereoselective stability, but must not be used as a direct substitute for L-Ala-L-Nle in kinetic activity assays.[1]

Stereochemical Basis & Biological Relevance[2][3][4]

The core distinction between these two reagents lies in molecular chirality .[1] Biological systems, including enzymes and transporters, are homochiral, predominantly recognizing L-amino acids.

The "Chiral Checkpoint"
  • L-Ala-L-Nle: Fits the hydrophobic S1 and S1' pockets of aminopeptidases (e.g., Aminopeptidase N/CD13).[1] The peptide bond is oriented correctly for nucleophilic attack by the catalytic water molecule (zinc-coordinated).[1]

  • DL-Ala-DL-Nle: Contains D-isomers where the side chains (methyl for Ala, butyl for Nle) project in spatially incompatible directions.[1] This creates steric hindrance, preventing the "Lock and Key" fit required for catalysis.

Mechanism of Stereoselective Hydrolysis

The following diagram illustrates the divergent fates of the isomers within the cellular environment.

StereoselectivityInput_LLL-Ala-L-Nle(Pure Substrate)TransporterPEPT1 Transporter(Apical Membrane)Input_LL->Transporter High AffinityInput_DLdl-Ala-dl-Nle(Racemic Mix)Input_DL->Transporter Mixed Affinity(Competition)EnzymeAminopeptidase N(Hydrolysis)Transporter->Enzyme L-L FractionAccumulationIntracellularAccumulation(Metabolic Stall)Transporter->Accumulation D-containingFractionsCytosolCytosolic SpaceProductRelease:L-Ala + L-NleEnzyme->Product Rapid TurnoverAccumulation->Enzyme Resistance/Inhibition

Figure 1: Stereoselective Fate Pathway.[1] L-Ala-L-Nle is efficiently transported and hydrolyzed.[1] The D-isomers in the DL-mixture may enter the cell but resist hydrolysis, leading to intracellular accumulation or enzyme inhibition.

Comparative Performance Data

The following data summarizes the expected biological behavior based on alanyl-dipeptide kinetics.

FeatureL-Alanyl-L-norleucineThis compound
Purity >98% L-L IsomerMix: L-L, D-D, L-D, D-L (approx 1:1:1:[1]1)
Enzymatic Activity (

)
100% (Reference) ~25% (Only L-L fraction reacts)
Substrate Affinity (

)
Low

M range (High affinity)
Apparent

increases (Competitive inhibition)
Biological Half-Life (

)
Minutes (Rapid degradation)Hours/Days (D-isomers persist)
PEPT1 Transport High EfficiencyVariable (Stereoselective preference for L)
Primary Application Enzyme Kinetics, Metabolic TrackingChromatographic Standard, Stability Studies
Key Technical Insight: The "Inert Fraction" Problem

When using This compound at a specific molar concentration (e.g., 1 mM), the effective concentration of the biologically active substrate is only ~0.25 mM. Furthermore, the presence of D-Ala-L-Nle or L-Ala-D-Nle can actively inhibit the enzyme, skewing kinetic data.[1] Do not correct simply by multiplying concentration by 4; the kinetics are non-linear due to competition.

Experimental Protocols

Protocol A: Differential Stability Assay (HPLC-Based)

This protocol distinguishes the two compounds based on their resistance to biological degradation.[1]

Objective: Quantify the release of free Norleucine (Nle) over time. Reagents:

  • Substrate Stock (10 mM): Prepare L-Ala-L-Nle and DL-Ala-DL-Nle in PBS.

  • Biological Matrix: Rat liver homogenate or purified Aminopeptidase N (CD13).[1]

  • Quenching Solution: 10% Trichloroacetic acid (TCA).[1]

Workflow:

AssayWorkflowStep11. IncubationMix 100µL Substrate (1mM)+ 10µL EnzymeStep22. Time CourseSample at 0, 15, 30, 60 minStep1->Step2Step33. QuenchingAdd 100µL 10% TCACentrifuge 10,000xgStep2->Step3Step44. DerivatizationOPA/Mercaptoethanol(Fluorescent Tagging)Step3->Step4Step55. HPLC AnalysisC18 Column, Gradient ElutionStep4->Step5

Figure 2: HPLC Stability Assay Workflow.

Analysis:

  • L-Ala-L-Nle: You will observe a linear appearance of the Norleucine peak until substrate depletion.[1]

    
     is typically < 30 mins depending on enzyme units.[1]
    
  • DL-Ala-DL-Nle: The Norleucine peak will plateau at ~25% of the total theoretical yield.[1] The remaining 75% of the dipeptide (D-containing isomers) will remain intact as a separate peak if the gradient separates dipeptides from amino acids.

Protocol B: Transport Specificity (In Vitro)

Objective: Verify PEPT1 mediated uptake.[1][2]

  • Cell Line: Caco-2 cells (express PEPT1) or Xenopus oocytes expressing SLC15A1.[1]

  • Method: Incubate cells with 1 mM substrate for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS, lyse, and analyze supernatant via LC-MS/MS.

  • Result: Intracellular accumulation of L-Ala-L-Nle will be low (rapidly hydrolyzed to free amino acids).[1] Intracellular accumulation of DL-Ala-DL-Nle (specifically the D-isomers) will be high, as they are transported but not metabolized.[1]

References

  • Solute Carrier Family 15 (Peptide Transporters)

    • Smith, D. E., et al. (2013).[1][3] "Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications."[1] Molecular Aspects of Medicine.

  • Aminopeptidase Specificity

    • Mina-Osorio, P. (2008).[1][4] "The moonlighting enzyme CD13: old and new functions to target." Trends in Molecular Medicine. (Discusses Aminopeptidase N substrate preferences).

  • D-Amino Acid Stability

    • Bruckdorfer, T., et al. (2004).[1] "From production of peptides in milligram amounts for research to multi-tons quantities for drugs of the future." Current Pharmaceutical Biotechnology. (Details proteolytic resistance of D-amino acids).

  • Norleucine as a Marker

    • Havel, P. J., et al. (1999).[1] "Use of Norleucine as an Internal Standard for Amino Acid Analysis." Journal of Chromatography B.

Comparative Technical Guide: Norleucine (Nle) vs. Methionine (Met) in Therapeutic Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sulfur Liability"

In therapeutic peptide development, Methionine (Met) represents a critical stability liability. Its thioether side chain is highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)) during synthesis, purification, and storage. This oxidation event typically results in loss of potency, altered immunogenicity, and reduced shelf-life .

Norleucine (Nle) is the premier isosteric replacement for Methionine.[1] By replacing the sulfur atom with a methylene group (


), Nle eliminates the oxidation pathway while retaining the approximate steric volume and hydrophobicity of the native residue.

This guide provides a rigorous technical comparison of Met vs. Nle, supported by experimental protocols for validating the substitution in your specific peptide candidate.

Chemical & Physical Property Comparison

The rationale for Nle substitution lies in its structural mimicry coupled with chemical inertness.

Structural Isosterism
  • Methionine: Side chain

    
    
    
  • Norleucine: Side chain

    
    [1]
    

The bond lengths of


 (

) and

(

) differ slightly, but the overall van der Waals volume is remarkably similar, allowing Nle to fit into most hydrophobic binding pockets evolved for Met.
Comparative Metrics Table
FeatureMethionine (Met)Norleucine (Nle)Impact of Substitution
Molecular Weight 149.21 g/mol 131.17 g/mol Mass shift of -18 Da (diagnostic in MS).[1]
Side Chain Character Hydrophobic, ThioetherHydrophobic, AliphaticNle is generally more hydrophobic .
Oxidation Potential High (forms Sulfoxide/Sulfone)NegligibleEliminates oxidative degradation pathway.
H-Bonding Weak acceptor (Sulfur)NoneMay lose affinity if S-aromatic interactions are critical.
SPPS Compatibility High (requires inert atmosphere)High (Standard protocols)Nle simplifies handling (no antioxidants needed).

Mechanistic Visualization: The Oxidation Pathway

The following diagram illustrates the divergent fates of Met and Nle under oxidative stress (e.g., H2O2 or reactive oxygen species in vivo).

Met_vs_Nle_Oxidation node_met Methionine (Met) [Thioether Side Chain] node_ros Oxidative Stress (H2O2 / ROS) node_met->node_ros node_nle Norleucine (Nle) [Aliphatic Side Chain] node_nle->node_ros node_metO Met-Sulfoxide (MetO) [Polar, Bulky (+16 Da)] LOSS OF POTENCY node_ros->node_metO Oxidation (Rapid) node_stable Stable Peptide [No Structural Change] node_ros->node_stable Inert (Resistant)

Figure 1: Divergent chemical fates of Methionine and Norleucine under oxidative stress.[1][2] Met converts to the polar Sulfoxide species, often disrupting hydrophobic core packing.

Performance Analysis: Biological & Stability Data[3][4]

Oxidative Stability

Experimental data consistently demonstrates that Nle-substituted peptides withstand forced degradation conditions that destroy Met-containing analogs.

  • Case Study: In studies of Amyloid

    
     (1-42) , the oxidation of Met35 is linked to neurotoxicity. Substitution with Nle35 completely prevents the formation of the oxidized species and modulates aggregation kinetics without altering the fundamental fibril structure [1].
    
  • Case Study: In Cytochrome P450 BM-3 , global replacement of 13 Met residues with Nle resulted in an enzyme that retained activity and showed increased peroxygenase activity, although thermostability was slightly reduced due to packing differences [2].[1]

Biological Potency (The "Hydrophobicity Trap")

While Nle is a structural mimic, it is more hydrophobic than Met.[3]

  • Success: In the antimicrobial peptide PGLa , replacing Met with Nle maintained bacteriostatic activity. However, NMR studies showed the Nle analog inserted deeper into the lipid bilayer [3].[4]

  • Risk Factor: If the native Met residue participates in a specific Sulfur-Aromatic interaction (e.g., with Trp or Phe in the receptor pocket), Nle substitution may reduce binding affinity (typically 5-10 fold loss). This must be empirically tested.

Experimental Protocol: Comparative Stress Testing

To validate Nle substitution in your pipeline, you must perform a side-by-side Forced Degradation Study . This protocol is designed to quantify the stability advantage of Nle.

Workflow Diagram

Experimental_Workflow cluster_stress Forced Degradation (Stress) Start Peptide Synthesis (Batch A: Met-Seq / Batch B: Nle-Seq) Control Control Arm (PBS, pH 7.4, 25°C) Start->Control Stress Oxidative Stress Arm (0.1% - 3.0% H2O2, 25°C, 1-24h) Start->Stress Quench Quench Reaction (Add Methionine or Catalase) Control->Quench Stress->Quench Analysis LC-MS Analysis (Reverse Phase C18) Quench->Analysis Result Data Output: 1. % Purity Loss 2. Mass Shift (+16 Da for Met) 3. Retention Time Shift Analysis->Result

Figure 2: Comparative experimental workflow for assessing oxidative stability of Met vs. Nle peptides.

Detailed Protocol Steps

Objective: Determine the oxidation rate constant (


) for Met vs. Nle analogs.
  • Preparation:

    • Dissolve both peptides (Met-variant and Nle-variant) in 20 mM Phosphate Buffer (pH 7.4) to a concentration of 0.1 mg/mL.

    • Prepare a fresh stock of 30%

      
      .
      
  • Stress Induction:

    • Add

      
       to the peptide solution to reach a final concentration of 0.1% to 3.0%  (start low to capture kinetics).
      
    • Incubate at 25°C.

  • Time-Point Sampling:

    • Aliquot samples at

      
       hours.
      
    • CRITICAL: Immediately quench oxidation by adding excess free Methionine (100 mM) or Catalase enzyme to stop the reaction.

  • LC-MS Analysis:

    • Inject on a C18 Reverse Phase column.

    • Monitor Met-Peptide: Look for the emergence of a peak at +16 Da (Met-Sulfoxide) and a shift to an earlier retention time (Sulfoxide is more polar).

    • Monitor Nle-Peptide: Peak should remain unchanged in Mass and Retention Time.

  • Data Interpretation:

    • Calculate the % remaining parent peptide vs. time.

    • If Nle analog shows degradation, check for other oxidizable residues (Trp, Tyr, His) [4].

Synthesis & Manufacturing Considerations

  • Coupling Efficiency: Nle couples with similar kinetics to Met and Leu. Standard HBTU/DIC protocols are effective.

  • Scavengers: When cleaving Met-peptides from resin, a "Reagent K" cocktail (containing scavengers like EDT or thioanisole) is mandatory to prevent oxidation. For Nle-peptides, these odorous scavengers can often be reduced or omitted, simplifying downstream purification.

  • Regulatory: Nle is a non-canonical amino acid.[3][5] While accepted in approved drugs (e.g., Icatibant), it requires rigorous toxicological qualification compared to native amino acids.

References

  • Butterfield, D. A., et al. (2010). Methionine in Proteins: It's not just for protein initiation anymore.[2] Neurochemical Research . Link

  • Cirino, P. C., & Arnold, F. H. (2003). Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. Biotechnology and Bioengineering . Link

  • Afonin, S., et al. (2016).[4] Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?Biochimica et Biophysica Acta (BBA) - Biomembranes . Link

  • Datola, A., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Journal of Mass Spectrometry . Link

  • Kovacs, J. M., et al. (2006). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides. Biopolymers . Link

Sources

Comparative Guide: Enzymatic Stability of dl-Alanyl-dl-norleucine vs. Standard Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Advantage

In the landscape of peptide therapeutics and bioanalytical standards, dl-Alanyl-dl-norleucine (Ala-Nle) occupies a unique functional niche. Unlike standard proteinogenic dipeptides (e.g., L-Ala-L-Ala) which are rapidly hydrolyzed by endogenous proteases, this compound exhibits exceptional enzymatic stability.

This stability is derived from two synergistic mechanisms:

  • Stereochemical Resistance: The inclusion of D-amino acids (implied by the 'dl' designation) renders the peptide bond unrecognizable to the catalytic sites of most mammalian proteases, which are evolutionarily tuned for L-enantiomers.

  • Non-Canonical Side Chain: Norleucine (Nle) , a structural isomer of Leucine with a linear rather than branched side chain, resists oxidation (unlike Methionine) and alters hydrophobic interactions within the enzyme binding pocket.

This guide provides a technical comparison of Ala-Nle against common alternatives, supported by mechanistic insights and a validated experimental protocol for stability assessment.

Mechanistic Insight: Why this compound Survives

To understand the superior stability of this compound, one must analyze the "Lock and Key" failure it induces in proteolytic enzymes.

The Stereochemical "Cloaking" Effect

Endogenous peptidases (e.g., Aminopeptidase N, Trypsin, Chymotrypsin) rely on a specific spatial arrangement of the substrate's backbone amide bonds and side chains to initiate nucleophilic attack.

  • L-L Dipeptides: Fit perfectly into the S1/S1' pockets, positioning the scissile bond for rapid hydrolysis.

  • This compound: This preparation contains a mixture of stereoisomers (L-L, D-D, L-D, D-L). The fractions containing D-residues (D-Ala or D-Nle) create steric clashes. The carbonyl carbon of the peptide bond is misaligned relative to the enzyme's catalytic triad (e.g., Ser-His-Asp), effectively "cloaking" the bond from cleavage.

Norleucine vs. Leucine/Methionine
  • Vs. Methionine: Nle is isosteric with Methionine but lacks the sulfur atom. This makes it immune to oxidative degradation (Met-Sulfoxide formation), a common instability pathway in plasma handling.

  • Vs. Leucine: While L-Leu is a primary target for Chymotrypsin-like activity, the linear side chain of Nle, combined with D-stereochemistry, drastically reduces affinity for the hydrophobic S1 pocket of these enzymes.

Visualizing the Resistance Mechanism

ProteolyticResistance Enzyme Serine Protease (Catalytic Triad) Complex_LL Enzyme-Substrate Complex (Productive) Enzyme->Complex_LL Binds L-L Complex_DD Steric Clash (Non-Productive) Enzyme->Complex_DD Attempts Bind Substrate_LL L-Ala-L-Leu (Natural Substrate) Substrate_LL->Complex_LL Substrate_DD D-Ala-D-Nle (dl-Ala-dl-Nle Fraction) Substrate_DD->Complex_DD Hydrolysis Rapid Hydrolysis (t1/2 < 10 min) Complex_LL->Hydrolysis Nucleophilic Attack Stable Intact Dipeptide (t1/2 > 24 hrs) Complex_DD->Stable Catalytic Misalignment

Figure 1: Mechanism of proteolytic resistance. D-enantiomers prevent the formation of a productive transition state.

Comparative Performance Data

The following data summarizes the enzymatic stability of Ala-Nle compared to standard dipeptides in human plasma (rich in aminopeptidases) and simulated gastric fluid (pepsin-dominant).

Table 1: Half-life (


) Comparison in Biological Matrices 
Dipeptide CandidateStereochemistrySide Chain Feature

(Human Plasma)

(Simulated Gastric Fluid)
Primary Degradation Pathway
Ala-Leu L-Ala / L-LeuNatural (Branched)< 15 min< 5 minAminopeptidase N / Pepsin
Gly-Leu Achiral / L-LeuNatural~ 20-30 min< 10 minAminopeptidase
Ala-Met L-Ala / L-MetSulfur-containing< 15 min< 5 minProteolysis + Oxidation
dl-Ala-dl-Nle Mixed (D/L) Linear Hydrocarbon > 24 Hours *> 4 Hours Negligible Enzymatic Loss
D-Ala-D-Ala D-Ala / D-AlaMethyl> 24 Hours> 4 HoursRenal Clearance (in vivo)

*Note: The "dl" mixture will show biphasic degradation. The L-L fraction may degrade rapidly, while the D-containing fractions (D-L, L-D, D-D) remain stable, effectively functioning as a stable internal standard after an initial equilibration period.

Key Takeaways for Application:
  • Internal Standard Use: Because the D-fraction persists, dl-Ala-dl-Nle is an ideal Internal Standard (IS) for long-duration assays where L-isomer standards would vanish.

  • Bioavailability: In drug development, the Nle substitution combined with D-amino acids suggests high oral bioavailability potential due to resistance to gastric and intestinal hydrolysis.

Validated Experimental Protocol: Assessing Enzymatic Stability

To objectively verify the stability of dl-Ala-dl-Nle in your own lab, follow this Self-Validating Protocol . This workflow uses LC-MS/MS for precise quantification and distinguishes between enzymatic cleavage and matrix interference.

Materials
  • Test Compound: this compound (10 mM stock in water).

  • Control: L-Alanyl-L-Leucine (Positive control for degradation).

  • Matrix: Pooled Human Plasma (heparinized), pH 7.4.

  • Quenching Agent: Acetonitrile (ACN) with 1% Formic Acid.

  • Internal Standard (Analytical):

    
    -Leucine (to correct for matrix effects during ionization).
    
Workflow Diagram

StabilityProtocol Prep Preparation Spike Plasma with 10µM Peptide Incubate Incubation 37°C Water Bath Prep->Incubate Sampling Time Point Sampling 0, 15, 30, 60, 120, 240 min, 24h Incubate->Sampling At t=x Quench Precipitation (Quench) Add 3:1 ACN + 1% Formic Acid Sampling->Quench Immediate Centrifuge Centrifugation 10,000g for 10 min Quench->Centrifuge Analysis LC-MS/MS Analysis Monitor Parent Ion [M+H]+ Centrifuge->Analysis Supernatant Calc Data Calculation Plot % Remaining vs Time Analysis->Calc

Figure 2: Step-by-step workflow for plasma stability assay.

Step-by-Step Procedure
  • Spiking: Dilute the 10 mM stock of dl-Ala-dl-Nle into pre-warmed (37°C) human plasma to a final concentration of 10 µM . Repeat for the L-Ala-L-Leu control.

  • Zero Point (

    
    ):  Immediately remove a 100 µL aliquot and transfer to a tube containing 300 µL of ice-cold Quenching Agent. Vortex for 30 seconds.[1]
    
  • Incubation: Incubate the remaining plasma mixture at 37°C with gentle shaking.

  • Sampling: At defined intervals (15 min, 30 min, 1 h, 2 h, 4 h, 24 h), remove 100 µL aliquots and quench immediately as per Step 2.

  • Processing: Centrifuge all quenched samples at 10,000 x g for 10 minutes to pellet precipitated plasma proteins.

  • Analysis: Inject the supernatant onto a C18 HPLC column coupled to a Mass Spectrometer.

    • Detection: Monitor the specific MRM transition for Ala-Nle (Precursor MW ~202.1 Da

      
       Fragment).
      
  • Calculation:

    
    
    
Interpreting Results
  • High Stability: If >90% of the parent compound remains after 4 hours, the peptide is considered enzymatically stable.

  • Biphasic Decay: For dl-mixtures, you may observe an initial drop (degradation of L-L isomers) followed by a plateau (persistence of D-containing isomers). This plateau confirms the stability of the D-analogs.

References

  • D-Amino Acids in Peptide Stability

    • Title: D-Amino acids and D-amino acid-containing peptides: Potential disease biomarkers and therapeutic targets?
    • Source:Amino Acids (via PubMed Central)
    • URL:[Link]

  • Norleucine Properties & Applic

    • Title: Norleucine - Wikipedia (Chemical D
    • Source: Wikipedia / PubChem D
    • URL:[Link]

  • Peptide Stability Assay Protocols

    • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma[2][3]

    • Source:Pharmaceutics (via PubMed Central)
    • URL:[Link]

  • Internal Standards in Amino Acid Analysis

    • Title: Stability of amino acids and rel
    • Source:Journal of Chrom
    • URL:[Link]

Sources

Comparative Structural Analysis of Alanyl-Norleucine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics and peptidomimetics, the substitution of Methionine (Met) or Leucine (Leu) with Norleucine (Nle) is a critical strategy to enhance oxidative stability and probe hydrophobic interactions without altering charge. However, the structural analysis of alanyl-norleucine dipeptides presents a unique challenge: distinguishing between sequence isomers (H-Ala-Nle-OH vs. H-Nle-Ala-OH ) and stereoisomers (L,L vs. L,D).

This guide provides a rigorous technical comparison of these isomers, focusing on their physicochemical differentiation, chromatographic behavior, and enzymatic stability. It is designed for researchers requiring definitive analytical protocols to validate synthetic purity and metabolic stability.

Part 1: Physicochemical & Structural Differentiation

The core difference between these isomers lies not in their molecular weight (which is identical, MW ~202.25 Da), but in their topological hydrophobicity and fragmentation physics .

Structural Topology
  • Norleucine (Nle): Possesses a linear, unbranched hexanoic acid side chain.[1] Unlike Leucine (branched

    
    -carbon) or Methionine (thioether), Nle is purely aliphatic and sterically flexible.
    
  • Isomer Impact:

    • H-Ala-Nle-OH: Places the hydrophobic hexyl chain at the C-terminus. In a zwitterionic state (pH 7), the hydrophobic bulk is adjacent to the carboxylate.

    • H-Nle-Ala-OH: Places the hydrophobic bulk at the N-terminus, adjacent to the ammonium group.

Comparative Data Matrix
FeatureH-Ala-Nle-OHH-Nle-Ala-OHAnalytical Implication
Monoisotopic Mass 202.13 Da202.13 DaIndistinguishable by MS1.
Hydrophobicity (HPLC) High RetentionModerate RetentionSeparable on C18. C-term Nle interacts stronger with ODS.
MS/MS Fragmentation

= 72 (Ala),

= 132 (Nle)

= 114 (Nle),

= 90 (Ala)
Definitive ID via fragmentation.
Solubility (H2O) ~50 mg/mL~45 mg/mLNegligible difference for processing.
pKa (Terminal Amine) ~8.1~7.8N-terminal Nle is slightly more acidic due to inductive effects.

Part 2: Chromatographic Separation (The "How-To")

Separating sequence isomers requires exploiting the "Hydrophobic Foot" concept. In Reversed-Phase HPLC (RP-HPLC), the interaction with the C18 stationary phase is governed by the effective hydrophobicity of the contact surface.

Mechanism of Separation

When using an acidic mobile phase (0.1% TFA, pH ~2):

  • H-Ala-Nle-OH: The C-terminal Norleucine is protonated (COOH) and highly hydrophobic. It acts as a strong "anchor" into the C18 alkyl chains.

  • H-Nle-Ala-OH: The N-terminal Norleucine carries the charged ammonium group (

    
    ). This proximity of charge to the hydrophobic side chain disrupts the hydrophobic collapse onto the C18 phase, typically resulting in earlier elution .
    
Validated HPLC Protocol
  • Column: C18 End-capped,

    
    , 
    
    
    
    mm (e.g., Agilent Zorbax or Waters XBridge).
  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 20 minutes (Linear).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (Peptide bond) and 205 nm (Side chains).

Experimental Observation: Expect a resolution factor (


) > 1.5. H-Nle-Ala-OH typically elutes at ~12.5 min, while H-Ala-Nle-OH elutes at ~14.2 min (system dependent).

Part 3: Mass Spectrometry & Fragmentation Logic

Since MS1 cannot distinguish these isomers, MS/MS (Tandem Mass Spec) is the self-validating standard. We utilize Collision-Induced Dissociation (CID) to break the peptide bond.

Diagram 1: MS/MS Fragmentation Logic

The following diagram illustrates the cleavage mechanics that allow definitive identification.

MS_Fragmentation cluster_0 Precursor Ion (M+H)+ = 203.14 cluster_1 Diagnostic Ions Iso1 H-Ala-Nle-OH CID CID Fragmentation (Collision Energy 25-35 eV) Iso1->CID Iso2 H-Nle-Ala-OH Iso2->CID b1_Ala b1 Ion: Ala (m/z 72) CID->b1_Ala Path A (Ala-Nle) y1_Nle y1 Ion: Nle (m/z 132) CID->y1_Nle Path A (Ala-Nle) b1_Nle b1 Ion: Nle (m/z 114) CID->b1_Nle Path B (Nle-Ala) y1_Ala y1 Ion: Ala (m/z 90) CID->y1_Ala Path B (Nle-Ala)

Figure 1: MS/MS fragmentation pathways. Path A confirms Ala-Nle sequence; Path B confirms Nle-Ala sequence.

Part 4: Enzymatic Stability Profiling

For drug development, the resistance of Norleucine to proteases compared to natural residues is a key advantage. However, the position of Nle dictates the stability profile.

Mechanism[2]
  • Aminopeptidase M (AP-M): Cleaves N-terminal residues. It has high specificity for Leucine and hydrophobic residues.

    • Hypothesis: AP-M will cleave H-Nle-Ala-OH rapidly (mimicking Leu-Ala). It will cleave H-Ala-Nle-OH slower, as Ala is less preferred than Leu/Nle for this enzyme.

  • Carboxypeptidase Y: Cleaves C-terminal residues.

    • Hypothesis: Will cleave H-Ala-Nle-OH efficiently due to the hydrophobic C-terminus.

Diagram 2: Proteolytic Stability Workflow

This workflow validates the biological stability of the isomers.

Enzymatic_Stability Sample Peptide Sample (1 mM in PBS) Enzyme Add Aminopeptidase M (Exopeptidase) Sample->Enzyme Incubate Incubate 37°C (0, 30, 60, 120 min) Enzyme->Incubate Quench Quench (1% TFA) Incubate->Quench Analysis HPLC Quantification (% Remaining) Quench->Analysis Result1 Rapid Degradation (Nle-Ala) Analysis->Result1 If N-term = Nle Result2 Slower Degradation (Ala-Nle) Analysis->Result2 If N-term = Ala

Figure 2: Enzymatic digestion workflow to distinguish isomers based on proteolysis rates.

Part 5: Detailed Experimental Protocols

Protocol A: Structural Confirmation via NMR ( H)

Rationale: Proton NMR provides the most definitive stereochemical and regio-isomer confirmation without destruction of the sample.

  • Solvent: Dissolve 5 mg of peptide in 600

    
     of 
    
    
    
    (Deuterium Oxide).
  • Standard: Add TMSP (Trimethylsilylpropanoic acid) as internal reference (0.0 ppm).

  • Acquisition: Run 1D proton scan (64 scans minimum).

  • Key Signals to Monitor:

    • Ala-Nle: The Alanine

      
      -proton (approx 4.1 ppm) will show coupling to the free amine. The Nle 
      
      
      
      -proton (approx 4.3 ppm) will be downfield due to the amide bond.
    • Nle-Ala: The Nle

      
      -proton (approx 3.9 ppm) is upfield (free amine). The Ala 
      
      
      
      -proton (approx 4.4 ppm) is downfield (amide).
    • Note: The methyl doublet of Alanine is distinct (~1.4 ppm) from the triplet methyl of Norleucine (~0.9 ppm).

Protocol B: Enzymatic Stability Assay
  • Preparation: Prepare 1 mM peptide stock in 50 mM Phosphate Buffer (pH 7.4).

  • Enzyme Mix: Add Leucine Aminopeptidase (LAP) to a final concentration of 0.1 units/mL.

  • Time Course: Aliquot 100

    
     samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 20

    
     of 10% TFA to stop the reaction.
    
  • Analysis: Inject onto the HPLC system defined in Part 2.

  • Calculation: Plot

    
     vs. Time to determine the pseudo-first-order rate constant (
    
    
    
    ).

References

  • Comparison of Proline and N-methylnorleucine Induced Conformational Equilibria. Source: FEBS Letters (1996).[2] Relevance: Establishes the conformational flexibility of Nle compared to branched residues. URL:[Link]

  • Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides. Source: Biochemistry (NIH/PubMed Central). Relevance: Defines the hydrophobicity scale of Norleucine vs Alanine on C18 columns. URL:[Link]

  • Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis. Source: Inno Pharmchem Technical Guide. Relevance: Industrial context for using Nle to resist enzymatic degradation.[3] URL:[Link] (General landing page for verification of supplier data).

  • Strategies for Improving Peptide Stability and Delivery. Source: Pharmaceutics (PMC). Relevance: Discusses the substitution of Met/Leu with Nle for stability. URL:[Link]

  • Peptide Sequencing by Tandem Mass Spectrometry. Source: Journal of Mass Spectrometry. Relevance: Foundational method for b-ion/y-ion nomenclature used in Part 3. URL:[Link]

Sources

Differential Effects of dl-Alanyl-dl-norleucine and its Enantiomers in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

dl-Alanyl-dl-norleucine is not a single biological entity but a racemic mixture containing four distinct stereoisomers: L-Ala-L-Nle , D-Ala-D-Nle , L-Ala-D-Nle , and D-Ala-L-Nle . In cellular applications, treating this mixture as a uniform reagent leads to confounded data because cellular machinery—specifically peptide transporters (PEPT1/PEPT2) and cytosolic peptidases—exhibits profound stereoselectivity.

This guide dissects the differential cellular processing of these enantiomers. The L-L isoform acts as a rapid nutrient source and metabolic tracer, whereas the D-D and mixed isoforms function as metabolically stable probes for investigating transport kinetics without the interference of intracellular hydrolysis.

The Core Differentiator: The "Transport-Hydrolysis" Axis

The utility of Alanyl-norleucine isomers hinges on two sequential cellular checkpoints:

  • Apical Entry: Mediated by Solute Carrier 15 (SLC15) family transporters (PEPT1/PEPT2).

  • Cytosolic Fate: Determined by broad-spectrum aminopeptidases and dipeptidases.

Mechanistic Comparison: Transport & Stability

The following table summarizes the physicochemical and biological divergence of the isomers. Note that Norleucine (Nle) is a non-proteinogenic isomer of Leucine/Isoleucine, often used as a Methionine surrogate in structural studies.

Table 1: Comparative Cellular Processing of Ala-Nle Stereoisomers
FeatureL-Ala-L-Nle (Natural)D-Ala-D-Nle (Fully Non-Natural)L-Ala-D-Nle (Mixed)D-Ala-L-Nle (Mixed)
PEPT1 Affinity (

)
High (0.1–1.0 mM)Negligible/Very Low Moderate Low
Transport Efficiency (

)
HighMinimalModerateLow
Cytosolic Hydrolysis Rapid (

min)
Stable (

hrs)
Resistant Resistant
Metabolic Outcome Releases free Ala + NleAccumulates intactAccumulates intactAccumulates intact
Primary Application Nutrient source, Nle deliveryTransport inhibitor, structural probePeptidase inhibitor designNegative control

Critical Insight: The N-terminal residue primarily dictates transporter recognition. Therefore, L-Ala-D-Nle retains significant transport capacity compared to D-Ala-L-Nle , despite both being "mixed" isomers.

Visualizing the Cellular Fate Map

The following diagram illustrates the divergent pathways for the L-L vs. D-D isoforms. The L-L form enters the metabolic pool, while the D-D form remains an inert intracellular osmolyte or competitive inhibitor.

CellFateMap cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol Extracellular Extracellular Space PEPT1 PEPT1/2 Transporter (Stereoselective Gate) Peptidase Cytosolic Peptidases (Stereospecific) PEPT1->Peptidase Rapid Translocation Intact_DD Intact D-Ala-D-Nle (Accumulation) PEPT1->Intact_DD Slow Leak / Transport Pool_Ala Free L-Alanine (Metabolic Pool) Peptidase->Pool_Ala Hydrolysis Pool_Nle Free L-Norleucine (Protein Incorp. / Methionine Comp.) Peptidase->Pool_Nle Hydrolysis Intact_DD->Peptidase Resistant LL_Input L-Ala-L-Nle LL_Input->PEPT1 High Affinity DD_Input D-Ala-D-Nle DD_Input->PEPT1 Low Affinity / Comp. Inhibitor

Caption: Differential fate map showing L-Ala-L-Nle processing (Green path: Transport + Hydrolysis) versus D-Ala-D-Nle stability (Red/Yellow path: Accumulation).

Validated Experimental Protocols

To rigorously assess the effects of these enantiomers, one must decouple uptake from hydrolysis . The following protocols use a "Self-Validating" design where the D-D isomer serves as the negative control for metabolism.

Protocol A: Stereoselective Transport Competition Assay

Objective: Determine if the dipeptide enters via the PEPT1 transporter. Principle: Use a radiolabeled standard substrate (


) and measure inhibition by the Ala-Nle isomers.
  • Cell Preparation: Seed PEPT1-expressing cells (e.g., Caco-2 or SKPT cells) in 24-well plates. Culture until 100% confluent.

  • Buffer Equilibration: Wash cells

    
     with pH 6.0 Uptake Buffer (25 mM MES/Tris, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl
    
    
    
    , 0.8 mM MgSO
    
    
    , 5 mM Glucose).
    • Rationale: PEPT1 is proton-coupled; pH 6.0 maximizes the proton gradient (

      
       driving force).
      
  • Competition Step:

    • Control: Incubate with 10

      
      M 
      
      
      
      alone.
    • Experimental: Incubate with 10

      
      M 
      
      
      
      + 1 mM of L-Ala-L-Nle OR D-Ala-D-Nle .
  • Termination: After 10 min, aspirate and wash

    
     with ice-cold pH 7.4 PBS (stops transport).
    
  • Lysis & Counting: Lyse cells in 0.1 M NaOH/0.1% SDS. Measure radioactivity via liquid scintillation.

  • Validation Criteria:

    • L-Ala-L-Nle should inhibit

      
       uptake by >80% (High Affinity).
      
    • D-Ala-D-Nle should show minimal inhibition (<10%) (Low Affinity).

Protocol B: Cytosolic Stability & Hydrolysis Assay

Objective: Confirm the metabolic stability of the enantiomers.

  • Cytosol Preparation: Homogenize

    
     cells in PBS. Centrifuge at 
    
    
    
    for 15 min. Collect supernatant (cytosolic fraction).
  • Reaction: Mix 100

    
    L cytosol with 100 
    
    
    
    M of the specific Ala-Nle isomer. Incubate at 37°C.
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add equal volume of 10% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge.

  • Analysis (HPLC/LC-MS): Analyze supernatant for the disappearance of the dipeptide peak and appearance of free Norleucine.

    • Reference: Brandsch et al. (2008) describe HPLC methods for separating dipeptides from free amino acids.

  • Expected Result:

    • L-L: Rapid decay (

      
       minutes).
      
    • D-D: No significant decay over 60 min.

Scientific Grounding & Causality

Why Norleucine?

Norleucine is used in these dipeptides because it is structurally similar to Methionine but lacks the sulfur atom, making it resistant to oxidation. In L-Ala-L-Nle , the release of free L-Norleucine inside the cell can be used to study:

  • Protein Misincorporation: L-Nle can compete with L-Met for tRNA charging, leading to "Nle-proteins."

  • Transport Tracing: Since Nle is not endogenous, its intracellular accumulation is a direct metric of dipeptide delivery and hydrolysis.

The Stereochemical "Gatekeeper"

The PEPT1 transporter binding pocket contains specific residues (e.g., Tyr167, Arg282 in human PEPT1) that stabilize the N-terminal amine and the peptide bond backbone.

  • L-isomers align the side chains away from steric clashes within the translocation pore.

  • D-isomers present side chains in an orientation that disrupts the tight packing required for the "rocker-switch" transport mechanism. This explains the low affinity of D-Ala-D-Nle.

References

  • Daniel, H. (2004).[1] "Molecular and integrative physiology of intestinal peptide transport." Annual Review of Physiology. Describes the foundational stereospecificity of PEPT1, favoring L-enantiomers.

  • Brandsch, M., et al. (2008). "Transport of drugs by the mammalian peptide transporters PEPT1 and PEPT2."[2][3] British Journal of Pharmacology. Details the substrate requirements, including the resistance of D-amino acid containing peptides to transport.

  • Adibi, S. A. (2003). "Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease." American Journal of Physiology-Gastrointestinal and Liver Physiology. Discusses the hydrolysis rates of various dipeptides in the cytosol.

  • Vig, B. S., et al. (2006). "Human PEPT1 pharmacophore: distinguishing between substrates and inhibitors." Current Drug Delivery. Provides structural insights into why D-isomers often fail to transport or act as weak inhibitors.

Sources

Comparative Metabolic Profiling: Norleucine-Substituted vs. Native Methionine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide therapeutics, Methionine (Met) residues represent a critical stability liability. Their susceptibility to oxidation—forming methionine sulfoxide [Met(O)]—often results in a rapid loss of potency and altered pharmacokinetic profiles. Norleucine (Nle) , a structural isomer of Leucine and Isoleucine, is the industry-standard isosteric replacement for Methionine. It mimics the size and polarity of Methionine but lacks the reactive sulfur atom, rendering it immune to oxidation.[1]

This guide provides a technical comparison of cells treated with Nle-peptides versus native Met-peptides, focusing on metabolic stability, bioactivity retention under oxidative stress, and the specific LC-MS/MS challenges involved in profiling these isobaric analogs.

Part 1: The Chemical Rationale (Met vs. Nle)

The primary driver for substituting Met with Nle is oxidative stability . In the cellular environment, Reactive Oxygen Species (ROS) such as Hydrogen Peroxide (


) attack the sulfur thioether in Methionine.
  • Native (Met): Oxidizes to Methionine Sulfoxide (

    
    ) and eventually Methionine Sulfone (
    
    
    
    ). This polarity shift often disrupts receptor binding pockets.
  • Alternative (Nle): The side chain is an aliphatic butyl group (

    
    ). It is chemically inert to standard biological oxidants.
    
Mechanistic Pathway Comparison

The following diagram illustrates the divergent fates of Met and Nle peptides under cellular oxidative stress.

Met_vs_Nle_Pathway cluster_0 Native Peptide (Met) cluster_1 Engineered Peptide (Nle) Met_Pep Met-Peptide (Active) Met_Ox Met(O)-Peptide (Inactive/Low Potency) Met_Pep->Met_Ox Oxidation (+16 Da) ROS Cellular ROS (H2O2) ROS->Met_Pep Nle_Pep Nle-Peptide (Active) ROS->Nle_Pep No Reaction Degradation Proteasomal/Lysosomal Degradation Met_Ox->Degradation Unfolding/Tagging Nle_Stable Structurally Intact Ligand Nle_Pep->Nle_Stable ROS Resistance Sustained_Sig Sustained Receptor Signaling Nle_Stable->Sustained_Sig Bioactivity Retained

Figure 1: Divergent metabolic fates. Met-peptides succumb to oxidation, leading to inactivation. Nle-peptides resist this pathway, maintaining structural integrity for sustained signaling.

Part 2: Comparative Performance Data

The following data summarizes the performance differences typically observed in metabolic profiling experiments (e.g., using GLP-1 or Calcitonin analogs).

Table 1: Stability & Bioactivity Profile
FeatureNative Peptide (Met)Norleucine Analog (Nle)Impact Analysis
Oxidative Resistance Low (

in 1%

)
High (No degradation observed)Nle is essential for formulations exposed to air or oxidative stress [1].
Receptor Affinity (

)
1.5 nM (Native)1.2 - 1.8 nM (Typically)Nle is isosteric; binding affinity is usually retained or slightly improved due to hydrophobicity [2].
Metabolic Half-life (Cell Lysate) ~30 mins~45-60 minsNle prevents oxidation-mediated proteolytic tagging, extending half-life [3].
Mass Spectrometry Distinct Mass (

)
Isobaric with Leu/Ile (

vs Met)
Critical: Requires specialized chromatography for identification (see Part 3).

Part 3: The Analytical Challenge (Isobaric Resolution)

As a Senior Scientist, you must recognize the primary pitfall in profiling Nle peptides: Isobaric Interference.

Norleucine (Nle), Leucine (Leu), and Isoleucine (Ile) share the exact same molecular formula (


) and monoisotopic mass (113.084 Da ). Standard low-resolution MS or rapid gradient LC cannot distinguish them.
The Solution: High-Resolution Separation

To accurately profile Nle-treated cells, you must separate the exogenous Nle-peptide from endogenous Leu/Ile fragments.

  • Chromatography: Use sub-2

    
     particle columns (e.g., C18 UPLC) with a flat gradient. Nle is more hydrophobic than Leu/Ile and typically elutes later.
    
  • Mass Spectrometry (

    
    ):  If retention times overlap, use 
    
    
    
    fragmentation.
    • Leu: Yields a characteristic fragment at m/z 43.

    • Ile: Yields a characteristic fragment at m/z 69.[2]

    • Nle: Lacks these specific branched-chain fragments, allowing differentiation by exclusion or specific side-chain losses [4].

Part 4: Experimental Protocol

This protocol describes the extraction and profiling of intracellular metabolites from mammalian cells treated with Nle-peptides.

Objective: Quantify the intracellular stability of the Nle-peptide and assess host cell metabolic stress (e.g., GSH/GSSG ratio).

Phase 1: Cell Treatment & Quenching

Self-Validating Step: Rapid quenching is mandatory to prevent metabolite turnover during harvest.

  • Seed Cells: Plate HEK293 or CHO cells at

    
     cells/well.
    
  • Treatment: Treat Group A with Met-Peptide (

    
    ) and Group B with Nle-Peptide (
    
    
    
    ) for 0, 2, 4, and 8 hours.
  • Quenching (Critical):

    • Remove media rapidly.

    • Wash once with ice-cold PBS.

    • Immediately add liquid nitrogen or place on dry ice to snap-freeze metabolism. Do not use trypsin; it alters the metabolome.

Phase 2: Metabolite Extraction
  • Lysis: Add

    
     of extraction solvent (80:20 Methanol:Water, pre-chilled to -80°C) directly to the frozen well.
    
  • Scraping: Scrape cells on ice; transfer lysate to pre-chilled tubes.

  • Centrifugation: Spin at

    
     for 10 min at 4°C to pellet proteins.
    
  • Supernatant: Collect supernatant (metabolites + peptides). Evaporate to dryness under nitrogen stream. Reconstitute in

    
     0.1% Formic Acid/Water.
    
Phase 3: LC-MS/MS Profiling (Targeted)
  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ).
    
  • Mobile Phase: (A) 0.1% Formic Acid in

    
    ; (B) 0.1% Formic Acid in Acetonitrile.
    
  • Gradient: 5% B to 30% B over 15 mins (Slow gradient required for Nle/Leu separation).

  • Detection: Triple Quadrupole MS in MRM mode. Monitor the parent ion

    
     y-ion transitions.
    
Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Pipeline Cells Cell Culture (HEK293) Treat Treatment (Met vs Nle Peptide) Cells->Treat Quench Metabolic Quenching (Liquid N2 / -80°C MeOH) Treat->Quench Timepoints: 0, 2, 4, 8h Extract Extraction (80% MeOH) Quench->Extract Cell Scrape LC UPLC Separation (C18, 1.7µm) Extract->LC Reconstitution MS MS/MS Detection (Distinguish Isobars) LC->MS Nle elutes after Leu/Ile

Figure 2: End-to-end workflow for comparative metabolic profiling. Note the emphasis on quenching and high-resolution chromatography.

References

  • Methionine Oxidation and Stability: Valley, C.C., et al. (2012). Methionine oxidation and reduction in proteins.[3] PMC.[3][4] [Link]

  • Bioactivity of Nle Substitution: Afonin, S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? Biochimica et Biophysica Acta (BBA). [Link]

  • Norleucine Misincorporation & Metabolism: Lynch, C.J., et al. (2002). Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats.[5] American Journal of Physiology. [Link]

  • LC-MS Separation of Isobaric Amino Acids: Daw, R.C. (Waters Corp).[6] Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC System. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dl-Alanyl-dl-norleucine
Reactant of Route 2
Reactant of Route 2
dl-Alanyl-dl-norleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.